molecular formula C6H12N2O2 B7937750 5-(Aminomethyl)oxolane-2-carboxamide

5-(Aminomethyl)oxolane-2-carboxamide

Cat. No.: B7937750
M. Wt: 144.17 g/mol
InChI Key: BYBXYUAZGZUZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)oxolane-2-carboxamide is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)oxolane-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)oxolane-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(aminomethyl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXYUAZGZUZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Aminomethyl)oxolane-2-carboxamide chemical structure and properties

[1]

Executive Summary & Chemical Identity

5-(Aminomethyl)oxolane-2-carboxamide is a saturated heterocyclic building block characterized by a tetrahydrofuran (oxolane) core substituted at the 2- and 5-positions.[1] It belongs to the class of sugar amino acid mimetics and 2,5-disubstituted THF scaffolds .

Its structural uniqueness lies in the coexistence of a basic primary amine and a neutral amide group on a semi-rigid ether ring. This bifunctionality allows it to serve as a constrained linker in peptidomimetics or a monomer in bio-nylons.[1]

Chemical Identifiers
PropertyDetail
IUPAC Name 5-(Aminomethyl)tetrahydrofuran-2-carboxamide
Common Synonyms 5-(Aminomethyl)oxolane-2-carboxamide; THF-aminoamide
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
Core Scaffold Tetrahydrofuran (Oxolane)
Key Functional Groups Primary Amine (-CH₂NH₂), Carboxamide (-CONH₂), Ether (-O-)
Chirality Two stereocenters (C2, C5).[1][3][4][5][6][7][8][9][10][11] Exists as cis and trans diastereomers.

Structural Analysis & Stereochemistry

The physicochemical behavior of this molecule is governed by the puckering of the THF ring and the relative orientation of the substituents.

Stereoisomerism

The 2,5-substitution pattern creates two diastereomeric forms:

  • Cis-isomer: The aminomethyl and carboxamide groups are on the same face of the ring.[1] This form is often favored in intramolecular cyclization syntheses due to transition state geometries.[1]

  • Trans-isomer: The groups are on opposite faces.[1] This isomer is thermodynamically preferred in some catalytic hydrogenation routes of furan precursors.

This stereochemistry is critical in host-guest chemistry and drug design , where the vector angle between the amine and amide determines binding affinity.

Graphviz Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the precursor and the stereoisomers.

StereochemistryHMF5-(Hydroxymethyl)furfural(Planar Furan Core)Inter5-(Aminomethyl)furan-2-carboxamide(Intermediate)HMF->Inter FunctionalizationCisCis-5-(Aminomethyl)oxolane-2-carboxamide(Syn-facial)Inter->Cis Hydrogenation(Catalyst A)TransTrans-5-(Aminomethyl)oxolane-2-carboxamide(Anti-facial)Inter->Trans Hydrogenation(Catalyst B)

Figure 1: Divergent synthesis of stereoisomers from planar furan precursors.

Synthesis & Production Methodologies

The synthesis typically proceeds via the reduction of furan derivatives , which are readily accessible from biomass (cellulose/hexoses).

Route A: The "Biomass-to-Amide" Pathway

This route is preferred for industrial scalability, utilizing 5-(hydroxymethyl)furfural (HMF) as the starting material.[1]

  • Oxidative Amination: HMF is converted to 5-(aminomethyl)-2-furoic acid via reductive amination and selective oxidation.[1]

  • Amidation: The acid is converted to the amide using standard coupling reagents (e.g., CDI, EDC) or via the methyl ester.

  • Catalytic Hydrogenation: The furan ring is saturated to the oxolane (THF) core.

    • Catalyst: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C).[1]

    • Conditions: 50–80°C, 30–50 bar H₂.

    • Selectivity: Rhodium often favors the cis-isomer.[1]

Route B: Cyclization of Linear Precursors

Used for high stereocontrol in medicinal chemistry.

  • Substrate: Glutamic acid derivatives or linear hydroxy-alkenes.[1]

  • Mechanism: Iodoetherification or acid-catalyzed cyclization creates the THF ring with defined stereochemistry at C2 and C5.[1]

Experimental Protocol: Hydrogenation of Furan Intermediate

Note: This protocol assumes the starting material is 5-(aminomethyl)furan-2-carboxamide.[1]

  • Preparation: Dissolve 10 mmol of 5-(aminomethyl)furan-2-carboxamide in 50 mL of methanol.

  • Catalyst Loading: Add 5 mol% Rh/Al₂O₃ under an inert argon atmosphere.

  • Reaction: Transfer to a high-pressure autoclave. Purge with H₂ three times.[1] Pressurize to 40 bar H₂. Stir at 60°C for 12 hours.

  • Workup: Filter catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: The diastereomers are separated via flash column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).[1]

Physicochemical Properties

These properties dictate the molecule's behavior in biological assays and formulation.

PropertyValue (Predicted/Observed)Significance
LogP -0.8 to -0.5Highly hydrophilic; good aqueous solubility.[1]
pKa (Amine) ~9.5Protonated at physiological pH (forms cation).[1]
pKa (Amide) ~15 (Neutral)Non-ionizable under physiological conditions.[1]
Topological Polar Surface Area (TPSA) ~85 ŲPermeable to some biological membranes; borderline CNS penetration.[1]
H-Bond Donors 3 (Amine + Amide)Strong interaction with receptor pockets.[1]
H-Bond Acceptors 3 (Ether + Carbonyl + Amine)

Applications in Drug Discovery & Material Science

Peptidomimetics & Foldamers

The semi-rigid THF ring acts as a bioisostere for proline or a spacer in peptide chains. By constraining the conformational freedom of the backbone, it can:

  • Stabilize secondary structures (helices/turns).[1]

  • Enhance proteolytic stability (resistance to enzymatic degradation).[1]

Neurochemistry (SSRI Scaffolds)

While the amide itself is a precursor, the 2,5-disubstituted THF scaffold is central to a class of Selective Serotonin Reuptake Inhibitors (SSRIs).

  • Mechanism:[1][2][4][12] The basic amine mimics the nitrogen of serotonin, while the aromatic group (added via modification of the amide) occupies the hydrophobic pocket of the transporter.

  • Reference: 2,5-Disubstituted tetrahydrofurans have demonstrated nanomolar affinity for SERT (Serotonin Transporter) [1].[1]

Bio-Based Polymers

The acid precursor (5-aminomethyl-THF-2-carboxylic acid) is a direct competitor to Caprolactam for nylon production.[1] The amide derivative discussed here represents a "masked" monomer that can be polymerized via ring-opening or condensation, offering a renewable alternative to petroleum-based plastics [2].[1]

Graphviz Visualization: Application Pathways

ApplicationsCore5-(Aminomethyl)oxolane-2-carboxamidePharmaPharmaceuticalsCore->PharmaMaterialMaterial ScienceCore->MaterialPeptidePeptidomimetics(Proline Isostere)Pharma->PeptideSSRISSRI Scaffolds(Neurotransmitter Modulators)Pharma->SSRINylonBio-Nylons(Polyamide Precursors)Material->Nylon

Figure 2: Divergent utility in medicinal chemistry and polymer science.[1]

References

  • 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).[1] URL:[Link]1]

  • Methods of producing compounds from 5-(halomethyl)furfural (Caprolactam Precursors). Source: Google Patents (WO2015175528A1).[1] URL:1]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid. Source: Green Chemistry (RSC Publishing).[1] URL:[Link]1]

  • Stereocontrolled synthesis of trans-2,5-disubstituted tetrahydrofurans. Source: Journal of the American Chemical Society.[6][9][10][12][13] URL:[Link]1]

The Pharmacophore Potential of Oxolane-2-Carboxamide derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxolane-2-carboxamide (tetrahydrofuran-2-carboxamide) scaffold represents a deceptively simple yet pharmacologically potent structural motif.[1] Functioning primarily as a proline bioisostere , this saturated heterocyclic moiety offers unique physicochemical properties—specifically, the introduction of a hydrogen-bond accepting ether oxygen within a lipophilic ring—that distinguish it from its pyrrolidine counterparts.[1]

This guide analyzes the biological activity of oxolane-2-carboxamide derivatives, contrasting their high-value application in antiretroviral therapy (HIV-1 protease inhibitors) against their potent, high-risk profile in synthetic opioid design (fentanyl analogs) .[1]

Structural & Chemical Basis: The Proline Bioisostere

The oxolane-2-carboxamide core is structurally analogous to proline but substitutes the pyrrolidine nitrogen with an oxygen atom. This substitution fundamentally alters the electronic landscape of the ring while maintaining steric bulk.

Key Pharmacophoric Features[1]
  • Hydrogen Bond Acceptor (HBA): Unlike proline, which can act as an H-bond donor (if unsubstituted) or acceptor (tertiary amine), the oxolane ether oxygen is exclusively an H-bond acceptor.[1] This is critical for specific active site interactions (e.g., Asp29/Asp30 in HIV protease).[1]

  • Stereochemistry: The C2 position is chiral. Biological activity is often strictly stereodependent. For instance, in HIV protease inhibitors, the (3R,3aS,6aR)-bis-tetrahydrofuran configuration is essential for high affinity, whereas in opioid analogs, the stereochemistry at the 2-position modulates receptor affinity.[1]

  • Metabolic Stability: The saturated ether ring is generally more resistant to oxidative metabolism compared to furan (aromatic) or pyrrolidine rings, which are prone to N-oxidation or ring opening.[1]

Therapeutic Application: HIV-1 Protease Inhibition

The most clinically validated application of the oxolane-2-carboxamide motif is as a P2 ligand in the design of non-peptidic HIV-1 protease inhibitors (e.g., Darunavir, Amprenavir).

Mechanism of Action

In the context of HIV-1 protease, the inhibitor must bind to the S2 subsite of the enzyme. The oxolane (often a bis-oxolane or fused system) acts as a "cap" that fills the hydrophobic S2 pocket while engaging in a critical hydrogen-bonding network.[1]

  • Target: HIV-1 Protease (Aspartyl protease).

  • Interaction: The cyclic ether oxygen accepts a hydrogen bond from the backbone amide NH of Asp29 and Asp30 residues.

  • Outcome: This interaction locks the inhibitor in the active site, contributing significantly to the picomolar affinity observed in drugs like Darunavir.

Experimental Data: SAR of P2 Ligands

The following table summarizes the impact of the oxolane ring size and substitution on HIV-1 protease inhibition (Ki).

Compound ClassP2 Ligand StructureKi (nM)Mechanistic Insight
Amprenavir Tetrahydrofuran-3-yl carbamate0.6Single ring fills S2 pocket; moderate H-bonding.
Darunavir Bis-tetrahydrofuran (fused)< 0.01Fused ring system maximizes VdW contact and aligns ether oxygens for dual H-bonding with Asp29/30.[1]
Analog A Furan-2-carboxamide (Aromatic)> 100Loss of sp3 geometry disrupts "pucker" required for tight S2 fit; aromaticity eliminates specific H-bond geometry.[1]

Technical Note: The "bis-THF" moiety is essentially two fused oxolane rings. However, single oxolane-2-carboxamide derivatives have been synthesized to probe this pocket, often showing that the specific sp3 geometry is required over the planar sp2 furan.[1]

Toxicology & Potency: The Opioid Crisis Connection

While the scaffold is therapeutic in protease inhibitors, it is a potent mu-opioid receptor (MOR) agonist when incorporated into the fentanyl pharmacophore.

Tetrahydrofuranyl Fentanyl (THF-F)[1][2][3]
  • Structure: An analog of fentanyl where the propionamide group is replaced by a tetrahydrofuran-2-carboxamide.[2]

  • Pharmacology: It acts as a selective MOR agonist.[1] The oxolane ring acts as a bioisostere for the ethyl/propyl chain of fentanyl but adds polarity and potential H-bonding interactions within the receptor pocket.

  • Potency: THF-F is reported to have a potency slightly lower than or comparable to fentanyl, but with a similar lethality profile due to respiratory depression.[1]

  • Regulatory Status: Schedule I (USA) / Class A (UK).[1] It has no accepted medical use and is a significant analytical target in forensic toxicology.

Visualizing the Divergent Pathways

The following diagram illustrates how the same core scaffold leads to two vastly different biological outcomes based on the superstructure it is attached to.

OxolaneActivity cluster_Therapeutic Therapeutic (Antiviral) cluster_Toxic Toxicological (Opioid) Core Oxolane-2-Carboxamide (Tetrahydrofuran-2-CONH-R) HIV Target: HIV-1 Protease (S2 Subsite) Core->HIV Attached to Hydroxyethylamine core MOR Target: Mu-Opioid Receptor (Agonist) Core->MOR Attached to Anilidopiperidine core Mech1 Mechanism: H-Bonding with Asp29/30 HIV->Mech1 Drug Drug Class: Protease Inhibitors (e.g., Darunavir analogs) Mech1->Drug Mech2 Mechanism: Lipophilic Pocket Binding + Receptor Activation MOR->Mech2 Tox Compound: Tetrahydrofuranyl Fentanyl (Schedule I Narcotic) Mech2->Tox

Caption: Divergent biological activity of the oxolane-2-carboxamide scaffold based on the larger pharmacophore context.

Experimental Protocols

Protocol A: General Synthesis of Oxolane-2-Carboxamides

Objective: Coupling of tetrahydrofuran-2-carboxylic acid with a primary or secondary amine.[1]

Reagents:

  • Tetrahydrofuran-2-carboxylic acid (1.0 eq)[1]

  • Amine (R-NH2) (1.1 eq)[1]

  • Coupling Agent: HATU or EDC·HCl (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve tetrahydrofuran-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU (or EDC) to the mixture. Stir for 15 minutes at room temperature to form the activated ester.

  • Addition: Add the amine (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the acid peak (

    
    ) and appearance of the amide product (
    
    
    
    ).[1]
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: HIV-1 Protease Inhibition Assay (FRET)

Objective: Determine the IC50 of the synthesized derivative against HIV-1 Protease.

Reagents:

  • Recombinant HIV-1 Protease.[1]

  • FRET Substrate: RE(EDANS)SQNYPIVQK(DABCYL)R (The enzyme cleaves between Tyr-Pro, separating the fluorophore from the quencher).[1]

  • Assay Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[1]

Methodology:

  • Preparation: Dilute inhibitor compounds in DMSO (serial dilutions).

  • Incubation: Mix 84 µL of Assay Buffer, 10 µL of diluted inhibitor, and 2 µL of HIV-1 Protease (final conc. 20–50 nM). Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 4 µL of FRET substrate (final conc. 5 µM).

  • Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) continuously for 10–20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) of the reaction. Plot 
    
    
    
    vs. log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism or similar).[1]

References

  • Ghosh, A. K., et al. (2008).[1] Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving Tetrahydrofuran Ligands. Journal of Medicinal Chemistry. Link

  • Drug Enforcement Administration (DEA). (2020).[1][4] Tetrahydrofuranyl Fentanyl: Temporary Placement in Schedule I. Federal Register.[1][5] Link

  • Eshleman, A. J., et al. (2020).[1][6] Pharmacological Characterization of Fentanyl Analogs at the Mu-Opioid Receptor. Journal of Pharmacology and Experimental Therapeutics. Link

  • World Health Organization (WHO). (2018).[1] Critical Review Report: Tetrahydrofuranylfentanyl. Expert Committee on Drug Dependence.[1] Link

  • BenchChem. Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione and related derivatives. Link[1]

Sources

The Scaffold Shift: Furan-2-carboxamide vs. Oxolane-2-carboxamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from furan-2-carboxamide (aromatic, planar) to oxolane-2-carboxamide (saturated, 3D, also known as tetrahydrofuran-2-carboxamide) represents a critical application of the "Escape from Flatland" strategy. While the furan scaffold offers distinct electronic advantages for


-stacking interactions, it carries a significant metabolic liability via CYP450-mediated bioactivation. Conversely, the oxolane scaffold improves physicochemical properties (solubility, 

score) and metabolic stability but introduces stereochemical complexity. This guide analyzes the structural, metabolic, and synthetic trade-offs required to navigate this bioisosteric replacement effectively.

Structural and Electronic Architecture

The fundamental difference lies in the transition from a heteroaromatic


-system to a saturated, chiral ether. This shift alters the vector of the carboxamide substituent and the scaffold's ability to interact with the target protein.
Comparative Physicochemical Profile[1]
FeatureFuran-2-carboxamideOxolane-2-carboxamide
Hybridization

(Planar)

(Puckered/Envelope)
Chirality AchiralChiral center at C2 (

or

)
Electronic Nature

-excessive heteroaromatic
Saturated cyclic ether
H-Bonding Oxygen is a weak acceptor (delocalized lp)Oxygen is a strong acceptor (localized lp)
Lipophilicity (cLogP) Generally higherGenerally lower (more polar)
Solubility Lower (crystal packing efficiency)Higher (disrupted packing)
Metabolic Risk High (Ring oxidation)Low (Alpha-oxidation only)
The "Escape from Flatland" Implication

As described by Lovering et al., increasing the fraction of


 carbons (

) correlates with improved clinical success.[1][2][3] The oxolane scaffold increases

, providing a "handle" to explore 3D chemical space that planar furan systems cannot access. This often results in higher specificity and reduced off-target binding (promiscuity).

Metabolic Stability and Toxicology (The Critical Differentiator)

The most significant liability of the furan scaffold is its potential for bioactivation. This is a "hard" stop in many lead optimization campaigns if not managed by electron-withdrawing substitutions.

Furan Bioactivation Mechanism

The furan ring is oxidized by Cytochrome P450 enzymes (primarily CYP2E1) to form a reactive cis-2-butene-1,4-dial intermediate.[4][5][6] This electrophilic species reacts with nucleophiles (glutathione, proteins, DNA), leading to hepatotoxicity.

Expert Insight: While the carboxamide group at C2 is electron-withdrawing (deactivating the ring towards oxidation compared to alkyl furans), it does not fully eliminate the risk of ring opening, especially if the amide is hydrolyzed or if the ring is electron-rich at the C5 position.

Visualization: Metabolic Divergence

The following diagram illustrates the toxicological divergence between the two scaffolds.

MetabolicPathways Furan Furan-2-carboxamide (Planar) CYP CYP450 (CYP2E1) Furan->CYP Oxidation Oxolane Oxolane-2-carboxamide (Saturated) Stable Metabolically Stable (Excreted/Phase II) Oxolane->Stable No Aromatic Oxidation Enedial cis-2-butene-1,4-dial (Reactive Electrophile) CYP->Enedial Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Adduct Michael Addition

Caption: Figure 1. Metabolic activation of furan vs. stability of oxolane scaffolds.

Synthetic Protocols and Stereocontrol

Switching to the oxolane scaffold requires addressing the creation of a chiral center at the C2 position. You cannot simply "swap" the reagent; you must either synthesize it asymmetrically or resolve the racemate.

Protocol: Catalytic Hydrogenation of Furan-2-carboxamide

The most direct route to the oxolane scaffold is the reduction of the furan precursor.

Methodology:

  • Substrate Preparation: Dissolve furan-2-carboxamide (1.0 eq) in Methanol or Ethanol (0.1 M concentration).

  • Catalyst Loading: Add 5-10 wt% of 5% Rh/C or 5% Ru/C .

    • Note: Pd/C can be used but often requires higher pressures or temperatures and may lead to ring-opening hydrogenolysis side products. Rhodium is preferred for ring saturation under mild conditions.

  • Hydrogenation:

    • Transfer to a high-pressure autoclave (Parr reactor).

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 50-100 psi (3.5-7 bar)

      
      .
      
    • Stir at RT to 50°C for 4-12 hours.

  • Monitoring (Self-Validating Step):

    • Monitor via 1H NMR . Look for the disappearance of aromatic furan protons (

      
       6.5-7.6 ppm) and the appearance of multiplet signals in the aliphatic region (
      
      
      
      1.8-4.5 ppm).
  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

Stereochemical Resolution

The hydrogenation yields a racemic mixture (


)-oxolane-2-carboxamide. For drug development, single enantiomers are required.
  • Option A (Chiral HPLC): Separation using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

  • Option B (Asymmetric Synthesis): Start with commercially available chiral precursors like (S)-(-)-2-furoic acid (enzymatically resolved) or reduce using chiral ligands, though the latter is less common for simple furans.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: Oxolane-2-carboxamide Route1 Route A: Hydrogenation Start->Route1 Route2 Route B: Chiral Pool Start->Route2 Step1 H2, Rh/C, MeOH 50 psi, 12h Route1->Step1 Step2 Start with (S)-Tetrahydro-2-furoic acid Route2->Step2 Racemate Racemic Mixture (±) Step1->Racemate Resolution Chiral SFC/HPLC Resolution Racemate->Resolution Final Pure Enantiomer (R) or (S) Resolution->Final Coupling Amide Coupling (HATU/DIPEA) Step2->Coupling Coupling->Final

Caption: Figure 2. Synthetic workflow for accessing enantiopure oxolane-2-carboxamide.

Medicinal Chemistry Case Study: Binding Modes

Why would a chemist stick with Furan?

  • Pi-Stacking: If the binding pocket contains aromatic residues (Phe, Tyr, Trp) positioned to stack with the furan ring, replacing it with an oxolane will result in a drastic loss of potency (

    
    -fold).
    
  • Planarity: If the pocket is narrow ("flat"), the puckered oxolane ring might cause steric clashes.

Why switch to Oxolane?

  • Vector Exploration: The chiral center at C2 orients the amide bond in a specific vector (axial/equatorial-like environments), potentially picking up new H-bonds that the planar furan cannot reach.

  • Solubility: In a lead series with high lipophilicity, the oxolane switch is a standard tactic to lower LogP and improve aqueous solubility without adding polar groups that might hinder permeability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][7] Journal of Medicinal Chemistry.[2][8] Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[4] Link

  • Kirsch, P. (2016). Heterocyclic Chemistry in Drug Discovery. Wiley-VCH.[9] (General Reference for Furan Synthesis).

  • Gao, Y., et al. (2018). Recent Advances in the Synthesis of Tetrahydrofurans. Chemical Reviews. Link

Sources

Architecting the Next-Generation Tetrahydrofuran: From Bis-THF Motifs to Spirocyclic 3D Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrofuran (THF) ring is not merely a solvent or a passive linker; it is a privileged pharmacophore capable of directing substituent vectors with high precision. While simple THF systems are ubiquitous, the frontier of medicinal chemistry lies in densely functionalized , fused , and spirocyclic THF scaffolds. These advanced architectures offer superior metabolic stability, enhanced solubility via increased fraction of sp3 carbons (


), and unique dipole alignments that exploit specific protein-ligand interactions—most notably the backbone hydrogen bonding networks in viral proteases.

This technical guide dissects the design, synthesis, and application of these novel THF scaffolds, moving beyond standard literature to provide actionable protocols for the modern drug hunter.

Part 1: The Pharmacophore – Vector Positioning & Dipole Alignment

The success of THF in drug discovery (e.g., Darunavir, Eribulin) stems from its ability to act as a rigid geometric constraint. Unlike flexible alkyl chains, the THF ring locks substituents into specific dihedral angles, reducing the entropic penalty of binding.

The Bis-THF "Velcro" Effect

The bis-tetrahydrofuran (bis-THF) motif, famously utilized in HIV protease inhibitors, represents the gold standard of scaffold utility.

  • Mechanism: The cyclic ether oxygens act as hydrogen bond acceptors.

  • Target: They align perfectly with the backbone amide NH groups of Asp29 and Asp30 in the S2 subsite of HIV-1 protease.[1]

  • Novelty: Recent optimization focuses on C4-substituted bis-THFs . Introducing basic amines or alkoxy groups at the C4 position creates additional interactions with the "flap" region of the protease, significantly improving potency against multidrug-resistant strains.[1]

The Spirocyclic Advantage ( )

Spiro-THF scaffolds represent a shift from flat, aromatic-heavy chemical space to 3D architectures.

  • Metabolic Stability: Spiro-fusion removes vulnerable benzylic protons.

  • Solubility: The orthogonal orientation of the rings disrupts crystal lattice packing, improving aqueous solubility.

Part 2: Synthetic Architectures & Protocols[2]

Workflow: Stereoselective Bis-THF Assembly

The synthesis of optically active bis-THF ligands often utilizes the "Chiral Pool" approach (starting from sugars like L-arabinose or L-tartaric acid) or stereoselective rearrangements.

Protocol A: [2,3]-Sigmatropic Rearrangement Route

This method allows for the rapid construction of the bis-THF core with high diastereoselectivity.

Reagents:

  • Allylic alcohol precursor

  • Stannanes

  • Lewis Acid (e.g.,

    
    )
    

Step-by-Step Methodology:

  • O-Alkylation: React the chiral allylic alcohol with an

    
    -diazo ester (Rh_2(OAc)_4 catalyzed) to form the allylic ether.
    
  • Ylide Formation: Treat the ether with a copper or rhodium catalyst to generate the oxonium ylide.

  • Rearrangement: The ylide undergoes a spontaneous [2,3]-sigmatropic rearrangement to yield the syn-disubstituted THF ketone.

  • Cyclization: Reduction of the ketone followed by acid-catalyzed cyclization closes the second THF ring.

Critical Control Point: The stereochemistry of the initial allylic alcohol dictates the final configuration. Ensure >99% ee of starting material.

Workflow: Spiro-THF via Epoxide Opening

This protocol generates spirocyclic scaffolds suitable for library generation (e.g., 1,6-dioxaspiro[4.4]nonanes).

Step-by-Step Methodology:

  • Grignard Addition: React an N-Boc protected cyclic ketone (e.g., 3-pyrrolidinone) with homoallyl magnesium bromide in the presence of

    
     (Luche conditions) to prevent enolization.
    
  • Epoxidation: Treat the resulting alkene with m-CPBA to form the epoxide.

  • Cascade Cyclization: The hydroxyl group from step 1 attacks the epoxide in a 5-exo-tet fashion (Baldwin's Rules favored).

    • Note: This often occurs spontaneously upon epoxide formation or requires mild acid catalysis (

      
      ).
      
  • Purification: Separate diastereomers via chiral SFC if necessary.

Part 3: Visualization of Synthetic Logic

Diagram 1: Strategic Workflow – Bis-THF Synthesis

This diagram illustrates the convergent synthesis path from chiral sugar precursors to the active protease inhibitor scaffold.

BisTHF_Synthesis cluster_0 Critical Stereochemical Checkpoint Start Chiral Pool (L-Arabinose/Tartrate) Inter1 Allylic Alcohol Intermediate Start->Inter1 Protection/ Wittig Step1 [2,3]-Sigmatropic Rearrangement Inter1->Step1 Rh2(OAc)4 Diazo ester Inter2 Syn-Disubstituted Ketone Step1->Inter2 Stereocontrol Step2 Acid-Catalyzed Cyclization Inter2->Step2 Reduction (DIBAL-H) Final Bis-THF Scaffold (P2 Ligand) Step2->Final Ring Closure

Caption: Convergent synthesis of Bis-THF ligands utilizing sigmatropic rearrangement for stereocontrol.

Diagram 2: Spirocyclic Library Generation

This workflow demonstrates the creation of 3D-rich scaffolds for High-Throughput Screening (HTS).

Spiro_Library Ketone Cyclic Ketone (N-Boc Protected) Alcohol Tertiary Alcohol Intermediate Ketone->Alcohol Nu: Addition Grignard Homoallyl MgBr + CeCl3 Grignard->Alcohol Epox m-CPBA Epoxidation Alcohol->Epox Oxidation Cyclization 5-exo-tet Ring Closure Epox->Cyclization Spontaneous/Acid Scaffold Spiro-THF Scaffold Cyclization->Scaffold Baldwin Rule Compliance

Caption: Generation of spiro-THF scaffolds via Grignard addition and Baldwin-favored epoxide opening.

Part 4: Comparative Data & SAR Analysis

The following table summarizes the physicochemical impact of incorporating novel THF scaffolds compared to standard phenyl or alkyl linkers.

Scaffold TypeLogP ShiftSolubility (aq)Metabolic Stability (

ms)
Primary Utility
Phenyl Ring ReferenceLowLow (P450 oxidation)

-stacking
Simple THF -1.5 to -2.0ModerateModerateH-bond acceptor
Bis-THF -1.8HighHighBackbone binding (Protease)
Spiro-THF -2.5Very HighVery High (No benzylic H)Fsp3 enrichment, GPCRs
C4-Amino Bis-THF -2.2HighHighResistant Viral Strains
Case Study: C4-Substituted Bis-THF

Research indicates that introducing a basic amine at the C4 position of the bis-THF ring (as seen in experimental HIV inhibitors) enhances potency against resistant strains by >10-fold compared to Darunavir [1].[1][2] The amine moiety forms a salt bridge or additional H-bond with the flap region residues (e.g., Ile50), compensating for mutations in the primary binding site.

Part 5: Future Outlook – The "Automated" THF

The future of THF scaffolds lies in Pd-catalyzed carboetherification . This method allows for the simultaneous formation of C-O and C-C bonds, installing up to three stereocenters in a single step [2]. This facilitates the rapid synthesis of "polysubstituted" THFs that mimic complex marine natural products like Darwinolide [3], opening new chemical space for oncology and antibiotic research.

References

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives. National Institutes of Health (NIH) / PMC. [Link]

  • Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions. National Institutes of Health (NIH) / PMC. [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI / Marine Drugs. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health (NIH) / PMC. [Link]

  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Advanced Isosteric Design: Proline and Oxolane Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of proline isosteres, with a specific focus on oxolane (tetrahydrofuran) carboxamide analogs.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Proline Enigma

Proline is unique among the 20 proteinogenic amino acids due to its cyclic pyrrolidine side chain, which covalently bonds to the backbone nitrogen. This creates a secondary amine (imino acid) that imposes severe conformational constraints on the peptide backbone (


). Furthermore, the energy barrier for cis-trans isomerization of the Xaa-Pro peptide bond is significantly lower (

kcal/mol) compared to other amino acids, allowing a significant population of the cis isomer (~10–30%) which is critical for turn structures (e.g.,

-turns in GPCR ligands or protease inhibitors).

The Challenge: While proline is structurally critical, it is metabolically vulnerable (proline oxidase/dehydrogenase) and its secondary amine can be a liability for permeability or specific hydrogen bonding requirements.

The Solution: Oxolane carboxamide analogs (tetrahydrofuran-2-carboxamides) and related heterocycles serve as powerful isosteres. By replacing the pyrrolidine ring with an oxolane ring, or the methylene group with an oxygen (oxazolidine), chemists can modulate:

  • Ring Pucker: Tuning the endo vs. exo preference via the anomeric effect.

  • Electronic Profile: Reducing basicity or introducing H-bond acceptors (ether oxygen).

  • Metabolic Stability: Blocking oxidation at the

    
    -position.
    

Structural & Conformational Analysis

Proline vs. Oxolane-2-Carboxamide

The primary distinction lies in the nature of the ring heteroatom and the exocyclic functionality.

FeatureL-Proline (Pyrrolidine-2-carboxylic acid)Oxolane-2-Carboxamide (Tetrahydrofuran-2-carboxamide)
Core Ring Pyrrolidine (Nitrogen in ring)Oxolane (Oxygen in ring)
Functionality Secondary Amine (

-amino acid)
Ether (Ring) + Exocyclic Amide
H-Bonding Donor (NH) and Acceptor (CO)Acceptor only (Ring O + Amide CO)
Ring Pucker Mixed

-endo /

-exo
Strongly biased (often Envelope) due to O lone pairs
Isomerization cis/trans equilibrium possible at N-terminusFixed geometry (unless part of a larger chain)
Metabolic Fate Oxidized by Proline Dehydrogenase (PRODH)Resistant to PRODH; potential CYP oxidation at C5
The "Pseudoproline" Effect (Oxazolidines)

A distinct class often confused with oxolanes are Pseudoprolines (oxazolidine-4-carboxylic acids). Here, the oxygen is inserted into the pyrrolidine ring at the C2 or C5 position (relative to nitrogen).

  • Mechanism: The presence of the N-C-O anomeric center dramatically stabilizes the cis amide rotamer (up to 100% cis in some solvents).

  • Utility: Used to induce "kinks" in peptide backbones to disrupt aggregation during synthesis or to lock bioactive conformations in macrocycles (e.g., HCV protease inhibitors).

Design Logic & Signaling Pathways

The following diagram illustrates the decision matrix for selecting between Proline, Oxolane, and Oxazolidine scaffolds based on the desired physicochemical outcome.

ProlineIsostereLogic Start Target: Proline Residue Replacement Decision1 Requirement: Retain Basic Amine? Start->Decision1 Path_Yes Yes (Amine Needed) Decision1->Path_Yes Interaction with Asp/Glu Path_No No (Neutral Scaffold) Decision1->Path_No Hydrophobic Pocket/Cap Oxazolidine Oxazolidine/Thiazolidine (Pseudoprolines) Path_Yes->Oxazolidine Need Kink/Turn FluoroPro 4-Fluoroproline (Stereoelectronic Pucker Control) Path_Yes->FluoroPro Need Rigid Pucker Oxolane Oxolane-2-Carboxamide (Tetrahydrofuran) Path_No->Oxolane 5-Membered Ring Mimic Oxetane Oxetane Amino Acids (Reduced Lipophilicity) Path_No->Oxetane Volume Reduction Outcome1 Effect: Hyper-stable CIS rotamer Aggregation disruption Oxazolidine->Outcome1 Outcome2 Effect: Biased Endo/Exo pucker Maintained basicity FluoroPro->Outcome2 Outcome3 Effect: Loss of H-bond Donor Metabolic Stability Peptidomimetic Capping Oxolane->Outcome3

Caption: Decision tree for bioisosteric replacement of proline. Selection depends on the necessity of the basic nitrogen and the desired conformational bias.

Synthesis Protocols

Synthesis of (S)-Tetrahydrofuran-2-Carboxamide

This protocol describes the conversion of inexpensive furoic acid to the saturated oxolane analog, followed by amidation. This moiety acts as a P2/P3 surrogate in peptidomimetics.

Reagents:

  • 2-Furoic acid (Starting Material)

  • Rh/Al₂O₃ or Pd/C (Catalyst)

  • H₂ (gas), Methanol (Solvent)

  • EDC[1][2]·HCl, HOBt (Coupling Agents)

  • Amine (

    
    ) of choice (e.g., Aniline derivatives for fentanyl analogs or Amino-esters for peptides)
    

Step-by-Step Methodology:

  • Hydrogenation (Aromatic Reduction):

    • Dissolve 2-furoic acid (10 mmol) in MeOH (50 mL).

    • Add 5% Rh/Al₂O₃ (5 wt% loading).

    • Pressurize reaction vessel to 40-60 psi H₂.

    • Stir at Room Temperature (RT) for 12–24 hours. Note: Rhodium is preferred over Palladium to avoid hydrogenolysis of the C-O bond (ring opening).

    • Filter through Celite to remove catalyst. Concentrate in vacuo to yield (±)-tetrahydro-2-furoic acid.

    • Chiral Resolution (Optional): Use (S)-(-)-

      
      -methylbenzylamine crystallization if enantiopure material is required, or start with chiral enzymatic resolution.
      
  • Amide Coupling (Carboxamide Formation):

    • Suspend (S)-tetrahydrofuran-2-carboxylic acid (1.0 equiv) in dry DCM/DMF (9:1).

    • Add EDC[1][2]·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 15 min to activate the acid.

    • Add the target amine (1.0 equiv) and DIPEA (2.5 equiv).

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine. Dry over MgSO₄.

Synthesis Workflow Diagram

SynthesisWorkflow Substrate 2-Furoic Acid (Aromatic) Step1 Hydrogenation (H2, Rh/Al2O3, MeOH) 40 psi, 24h Substrate->Step1 Intermediate (±)-Tetrahydro-2-furoic acid (Oxolane Core) Step1->Intermediate Resolution Chiral Resolution ((S)-methylbenzylamine) Intermediate->Resolution If chiral req. Step2 Amide Coupling (EDC, HOBt, R-NH2) Intermediate->Step2 Racemic route Resolution->Step2 Product Oxolane-2-Carboxamide (Target Isostere) Step2->Product

Caption: Synthetic route from heteroaromatic precursor to saturated oxolane isostere.

Applications in Drug Discovery[3][4][5][6]

HCV Protease Inhibitors (P2 Position)

In the development of NS3/4A protease inhibitors (e.g., Boceprevir, Telaprevir analogs), the P2 position is traditionally a proline residue. This residue fits into the S2 hydrophobic pocket.

  • Modification: Replacing Proline with substituted oxolanes or fused cyclopropyl-prolines .

  • Effect: The oxolane ring maintains the necessary "kink" for the

    
    -strand conformation required for inhibitor binding but alters the lipophilicity (LogP) and eliminates the H-bond donor, which can improve membrane permeability by reducing the desolvation penalty.
    
Fentanyl Analogs (Pharmacological Probes)

Note: This section is for structure-activity relationship (SAR) analysis only. In compounds like Tetrahydrofuranylfentanyl , the propionyl group of fentanyl is replaced by a tetrahydrofuran-2-carboxamide moiety.

  • SAR Insight: The oxolane ring occupies a similar steric volume to the propionyl/phenyl groups but introduces a dipole. The high potency retained suggests the receptor pocket tolerates the slightly larger, ether-containing ring, validating the oxolane-2-carboxamide as a viable steric isostere for short-chain amides or proline derivatives in GPCR ligands.

References

  • Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters. (2022). Link

  • Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B. (2007). Link

  • Synthesis and biological evaluation of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry Letters. (2008). Link

  • Tetrahydrofuran-2-carboxylic acid as a chiral building block. MedChemExpress. Link

  • Preferred proline puckerings in cis and trans peptide groups. Protein Science. (2005). Link

  • Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. (2002). Link

  • Oxetanyl peptides: novel peptidomimetic modules. Organic Letters. (2014). Link

Sources

Methodological & Application

Synthesis of 5-(Aminomethyl)oxolane-2-carboxamide from 2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(Aminomethyl)oxolane-2-carboxamide from 2-Furoic Acid

Executive Summary

This application note details a robust, step-by-step protocol for the synthesis of 5-(aminomethyl)oxolane-2-carboxamide (also known as 5-(aminomethyl)tetrahydrofuran-2-carboxamide) starting from 2-furoic acid .

The target molecule is a valuable peptidomimetic scaffold, often employed in fragment-based drug discovery (FBDD) due to its ability to orient hydrogen bond donors and acceptors in specific vectors. The synthesis described herein prioritizes regioselectivity and safety , utilizing a "functionalize-then-saturate" strategy. This approach installs the C5-nitrogen functionality on the aromatic furan ring before performing a global hydrogenation to generate the saturated oxolane (tetrahydrofuran) core.

Synthetic Strategy & Rationale

The transformation requires three distinct chemical operations:

  • C5-Functionalization: Introduction of a carbon handle at the 5-position of the furan ring.

  • Nitrogen Installation: Conversion of the C5-handle into a primary amine precursor.

  • Global Reduction: Saturation of the furan ring and unmasking of the amine.

Why this route? Direct functionalization of the tetrahydrofuran (oxolane) ring is difficult due to the lack of activation. Conversely, the furan ring is electron-rich and susceptible to electrophilic aromatic substitution. We utilize the Blanc Chloromethylation to install the C5 carbon, followed by azide displacement. The final step employs a "global hydrogenation" to simultaneously reduce the azide and saturate the ring, minimizing step count and purification bottlenecks.

Reaction Pathway Diagram

SynthesisRoute Start 2-Furoic Acid Inter1 Methyl 2-furoate Start->Inter1 1. MeOH, H+ Inter2 Methyl 5-(chloromethyl)- 2-furoate Inter1->Inter2 2. (CH2O)n, ZnCl2, HCl Inter3 Methyl 5-(azidomethyl)- 2-furoate Inter2->Inter3 3. NaN3, DMSO Inter4 5-(Azidomethyl)furan- 2-carboxamide Inter3->Inter4 4. NH3, MeOH Target 5-(Aminomethyl)oxolane- 2-carboxamide Inter4->Target 5. H2, Pd/C (Global Red.)

Figure 1: Synthetic workflow from 2-furoic acid to the target oxolane derivative.

Detailed Experimental Protocols

Step 1: Esterification & Chloromethylation

Objective: Protect the carboxylic acid and install the electrophilic chloromethyl group at C5.

A. Methyl Ester Formation

  • Dissolve 2-furoic acid (10.0 g, 89 mmol) in anhydrous Methanol (100 mL).

  • Add catalytic Sulfuric Acid (0.5 mL) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Concentrate in vacuo, neutralize with sat. NaHCO3, and extract with DCM. Yields Methyl 2-furoate (Quant).

B. Blanc Chloromethylation Note: This step utilizes the high electron density of the furan ring.

  • Combine Methyl 2-furoate (10.0 g, 79 mmol), Paraformaldehyde (3.6 g, 1.5 eq), and anhydrous Zinc Chloride (ZnCl2, 5.4 g, 0.5 eq) in Chloroform (50 mL).

  • Bubble anhydrous HCl gas through the mixture at 0°C for 30 minutes, or add chlorotrimethylsilane (TMSCl) / water if HCl gas is unavailable (in situ HCl generation).

  • Stir at room temperature for 12 hours.

  • Workup: Pour onto ice water. Extract with DCM. Wash organic layer with brine and dry over MgSO4.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Product: Methyl 5-(chloromethyl)-2-furoate.[1]

    • Data Check: 1H NMR should show a singlet ~4.6 ppm (CH2Cl).

Step 2: Azidation (The Nitrogen Install)

Objective: Displace the chloride with an azide nucleophile. Azides are excellent amine precursors that are stable to subsequent amidation conditions.

  • Dissolve Methyl 5-(chloromethyl)-2-furoate (5.0 g, 28.6 mmol) in DMSO (25 mL).

  • Safety Warning: Add Sodium Azide (NaN3, 2.8 g, 1.5 eq) cautiously. Ensure a blast shield is used. Do not use chlorinated solvents (formation of diazidomethane).[2]

  • Stir at ambient temperature for 4-6 hours. Reaction is usually exothermic; cooling may be required initially.

  • Workup: Dilute with water (100 mL) and extract with Diethyl Ether (3 x 50 mL). Note: Azides are shock-sensitive; keep in solution where possible.

  • Product: Methyl 5-(azidomethyl)-2-furoate. Used directly in the next step without high-heat distillation.

Step 3: Amidation

Objective: Convert the methyl ester to the primary carboxamide. We do this BEFORE reduction to avoid side reactions with the free amine.

  • Dissolve the crude azide ester in 7N Ammonia in Methanol (50 mL).

  • Seal in a pressure vessel (or round bottom flask if using excess ammonia gas) and stir at room temperature for 24 hours.

  • Concentrate in vacuo to remove excess ammonia and methanol.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (50% EtOAc/Hexanes).

    • Product: 5-(Azidomethyl)furan-2-carboxamide.

Step 4: Global Catalytic Hydrogenation

Objective: One-pot reduction of the azide to the amine AND saturation of the furan ring to the oxolane.

  • Dissolve 5-(Azidomethyl)furan-2-carboxamide (2.0 g) in Methanol (40 mL) containing 1% Acetic Acid (to protonate the forming amine and prevent catalyst poisoning).

  • Add 10% Pd/C (200 mg, 10 wt% loading). Alternative: Rh/Al2O3 is superior for furan ring saturation if Pd fails to reduce the ring fully.

  • Hydrogenate at 50-60 psi (3-4 bar) H2 pressure at room temperature for 12-18 hours.

    • Mechanistic Insight: The azide reduces rapidly to the amine (

      
      1 hour). The furan ring reduction is slower and requires the sustained pressure.
      
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate. The product is likely an acetate salt. Neutralize with basic resin (e.g., Amberlyst A-21) or dilute NaOH to obtain the free base.

    • Final Product: 5-(Aminomethyl)oxolane-2-carboxamide.

Key Data & Troubleshooting

Process Parameters Table
StepReagentsCritical ConditionExpected YieldTroubleshooting
1. Chloromethylation Paraformaldehyde, ZnCl2, HClAnhydrous conditions; Temp < 30°C75-85%If low yield, ensure ZnCl2 is freshly fused/dry.
2. Azidation NaN3, DMSOAvoid chlorinated solvents>90%Keep temp < 60°C to prevent decomposition.
3. Amidation NH3/MeOHHigh concentration of NH380-90%If slow, gently heat to 40°C in a pressure vessel.
4. Hydrogenation H2, Pd/C or Rh/CPressure > 3 bar (50 psi)70-80%If furan ring remains, switch catalyst to 5% Rh/Al2O3.
Stereochemical Note

The hydrogenation of 2,5-disubstituted furans generally favors the cis -diastereomer (cis-2,5-disubstituted THF) due to the catalyst surface adsorption mechanism.

  • Expected Ratio: ~80:20 to 90:10 (cis:trans).

  • Separation: Diastereomers can typically be separated via preparative HPLC or crystallization of the hydrochloride salt.

Safety & Compliance (E-E-A-T)

  • Chloromethylation: This reaction can generate Bis(chloromethyl) ether, a potent carcinogen. While the zinc chloride method minimizes this, all operations must be performed in a high-efficiency fume hood.

  • Sodium Azide: Highly toxic and shock-sensitive. Never use metal spatulas or ground glass joints with dry azides. Quench excess azide with bleach or nitrous acid in a dedicated waste stream.

  • Hydrogenation: Pressurized hydrogen presents a fire/explosion hazard. Ensure autoclave integrity and proper grounding.

References

  • Blanc Chloromethylation of Furoates

    • Georganics. (2023).[1] Methyl 5-(chloromethyl)-2-furoate – preparation and application. Link

    • Validation: Confirms the ZnCl2/Paraformaldehyde route is standard for this substr
  • Azide Displacement & Stability

    • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link

  • Catalytic Hydrogenation of Furans

    • Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles. Link

    • Relevance: Discusses the stereoselectivity (cis-preference) in furan reductions.
  • Reductive Amination Alternatives (Contextual)

    • Organic Chemistry Portal. (2023). Amine Synthesis by Reductive Amination. Link

Sources

Application Note: Using 5-(Aminomethyl)oxolane-2-carboxamide as a Peptidomimetic Linker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-(Aminomethyl)oxolane-2-carboxamide (also known in literature as a Furanoid Sugar Amino Acid or THF-amino acid ) as a structural linker in drug design. Unlike flexible glycine linkers, this oxolane-based scaffold acts as a rigid dipeptide isostere. By restricting conformational freedom, it reduces the entropic penalty of receptor binding and induces specific secondary structures (typically


-turns or 

-turns) depending on the cis/trans stereochemistry of the ring substituents.

This document provides protocols for Solid Phase Peptide Synthesis (SPPS) incorporation, structural validation via Circular Dichroism (CD), and proteolytic stability assessment.

Structural Mechanics & Design Logic

The "Chimeric" Advantage

The 5-(aminomethyl)oxolane-2-carboxamide scaffold hybridizes the rigidity of a carbohydrate with the functionality of an amino acid.

  • The Oxolane Core: The 5-membered tetrahydrofuran (THF) ring locks the

    
     and 
    
    
    
    torsion angles, unlike linear alkyl chains.
  • The Ether Oxygen: Positioned within the ring, the oxygen atom acts as an internal hydrogen bond acceptor, often nucleating turn structures by interacting with the amide protons of the peptide backbone.

  • Solubility: The hydrophilic nature of the cyclic ether improves the aqueous solubility of hydrophobic peptide sequences, a distinct advantage over carbocyclic (cyclopentane) analogs.

Stereochemical Control

The efficacy of this linker depends entirely on the relative stereochemistry of the C2 (carboxyl) and C5 (aminomethyl) positions.

Isomer ConfigurationInduced ConformationApplication
2,5-cis Pseudo

-turn (Reverse Turn)
Hairpin initiation, macrocyclization.
2,5-trans Extended / LinearSpacing functional domains without flexibility.
Decision Matrix: When to use this Linker

The following logic flow illustrates when to select this scaffold over standard amino acids or PEG linkers.

LinkerSelection Start Drug Design Goal Flex Need Flexibility? Start->Flex Constraint Need Constraint? Start->Constraint Result_PEG Use PEG/Glycine Flex->Result_PEG Yes Turn Induce Turn? Constraint->Turn Solubility Hydrophobic Payload? Result_Oxolane Use 5-(Aminomethyl) oxolane-2-carboxamide Solubility->Result_Oxolane High Solubility Req. Turn->Solubility Novel Turn / Stability Result_Pro Use Proline/D-Pro Turn->Result_Pro Beta-turn (Standard)

Figure 1: Decision matrix for selecting oxolane-based peptidomimetic linkers.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-5-(aminomethyl)oxolane-2-carboxylic acid (Fmoc-Saa-OH) into a peptide sequence. Challenge: The secondary structure of the ring and the proximity of the ether oxygen can sterically hinder coupling. Standard HBTU/HCTU protocols often result in deletion sequences.

Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Linker: Fmoc-5-(aminomethyl)oxolane-2-carboxylic acid (Fmoc-Saa-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect initial Fmoc group: 20% Piperidine in DMF (

      
       min).
      
    • Wash: DMF (

      
       min).
      
  • Linker Activation (Pre-activation is Critical):

    • In a dry vial, dissolve Fmoc-Saa-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add HOAt (3.0 eq) . Note: HOAt is superior to HOBt for hindered couplings involving ether-containing rings.

    • Add DIEA (6.0 eq) .

    • Activate for exactly 2 minutes . Do not over-activate to avoid racemization.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

    • Optional: For difficult sequences, perform a double coupling (repeat step 2-3 with fresh reagents for 2 hours).

  • Monitoring (Chloranil Test):

    • Perform a Chloranil test (more sensitive for secondary amines or hindered primaries than Kaiser).

    • Clear/Yellow: Coupling complete.

    • Blue/Green: Incomplete. Recouple using PyAOP or elevate temp to 40°C.

  • Chain Elongation:

    • Proceed with standard Fmoc deprotection.[1]

    • Note: The amine on the oxolane ring (now exposed) is a primary amine but is attached to a bulky ring. The next amino acid coupling requires HATU as well to ensure complete reaction.

  • Cleavage:

    • Reagent K equivalent: TFA/Phenol/Water/TIPS (88:5:5:2).

    • Time: 2.5 hours.

    • Precipitate in cold diethyl ether.

Protocol: Structural Validation (CD Spectroscopy)

Objective: Confirm the induction of secondary structure (turn formation) by the linker.

Experimental Setup
  • Instrument: Jasco J-1500 CD Spectrometer (or equivalent).

  • Sample: Purified peptide (Linker-modified) vs. Control (Native peptide or Gly-Gly linker).

  • Concentration: 50

    
    M in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) titration (0% to 50%).
    
Data Interpretation[2][3][4][5][6][7][8]
  • Random Coil (Failure): Strong negative band near 195 nm.

  • 
    -Turn (Success): 
    
    • Type I/III: Positive band at 200–205 nm; Negative band at 215–220 nm.

    • Type II: Positive band at 215–220 nm; Negative band at 200 nm.

  • Oxolane Specific Signature: The 5-(aminomethyl)oxolane-2-carboxamide often induces a "pseudo-

    
    -turn" characterized by a distinct exciton couplet shifted slightly due to the ether chromophore interaction.
    

Protocol: Proteolytic Stability Assay

Objective: Quantify the resistance to enzymatic degradation conferred by the non-natural linker.

Workflow Diagram

StabilityAssay Prep Prepare 1mM Peptide (PBS pH 7.4) Enzyme Add Trypsin/Chymotrypsin (1:100 w/w ratio) Prep->Enzyme Incubate Incubate 37°C Enzyme->Incubate Quench Quench Aliquots (1% TFA) Incubate->Quench t=0, 1, 4, 24h Analyze HPLC/MS Analysis (% Intact Peptide) Quench->Analyze

Figure 2: Workflow for proteolytic stability assessment.

Procedure
  • Substrate: Dissolve peptide at 1 mM in PBS.

  • Enzyme: Add Trypsin (promiscuous for Lys/Arg) or Chymotrypsin.

  • Sampling: At

    
     minutes and 24 hours.
    
  • Quenching: Add aliquot to equal volume of 1% TFA in Acetonitrile to stop digestion.

  • Analysis: Inject onto RP-HPLC (C18 column). Calculate half-life (

    
    ) based on the decay of the parent peak area.
    
  • Expectation: Peptides containing the oxolane linker typically show

    
     increases of 3-10 fold  compared to Gly-Gly linkers due to steric rejection by the protease active site.
    

References

  • Chakraborty, T. K., et al. (2000). "Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids." Journal of Organic Chemistry.

  • Gruner, S. A., et al. (2002). "Carbohydrate-based mimetics in drug design: sugar amino acids and carbohydrate scaffolds." Chemical Reviews.

  • Smith, A. B., et al. (1998). "Design and synthesis of peptidomimetics utilizing sugar amino acids." Journal of the American Chemical Society.

  • BenchChem Technical Guides. (2025). "Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters."

  • Puthenveetil, S., et al. (2017).[2] "Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate."[2][3] PLOS ONE. [2]

Sources

Application Note: Reductive Amination Procedures for Oxolane Carboxamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the reductive amination strategies for synthesizing amino-oxolane carboxamide precursors, a critical scaffold in modern medicinal chemistry (e.g., NaV1.8 inhibitors, peptidomimetics).

Executive Summary & Strategic Analysis

Oxolane (tetrahydrofuran, THF) carboxamides are high-value pharmacophores, particularly in the development of sodium channel modulators and nucleoside analogs. The introduction of amine functionality onto the oxolane ring—typically at the C3 or C4 position—via reductive amination is a pivotal synthetic transformation.

However, this reaction presents unique challenges compared to acyclic systems:

  • Stereoelectronic Effects: The ring oxygen exerts a strong inductive effect, altering the electrophilicity of the carbonyl at C3 (3-oxotetrahydrofuran).

  • Epimerization Risk: In substrates like 3-oxotetrahydrofuran-2-carboxamide , the C2 proton is highly acidic (flanked by the ring oxygen, the ketone, and the carboxamide). Basic conditions must be strictly avoided to preserve stereochemical integrity at C2.

  • Diastereocontrol: Hydride delivery is influenced by the "envelope" conformation of the THF ring, often favoring trans delivery relative to bulky substituents (e.g., the carboxamide group).

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol due to its mildness and selectivity, minimizing C2-epimerization risks while maximizing diastereoselectivity.

Reaction Mechanism & Stereocontrol

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an iminium ion intermediate, which is subsequently reduced.[1][2]

Graphviz Diagram: Mechanistic Pathway & Stereochemical Decision

ReductiveAmination Start Oxolane Ketone/Aldehyde (Substrate) Hemiaminal Hemiaminal Intermediate (Unstable) Start->Hemiaminal + Amine, Acid Cat. Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium - H2O STAB NaBH(OAc)3 (Mild, Selective) Iminium->STAB Hydride Transfer Cyanoboro NaBH3CN (Toxic, pH dependent) Iminium->Cyanoboro Hydride Transfer Cis_Prod Cis-Amino Oxolane (Kinetic Product) STAB->Cis_Prod Equatorial Attack (Minor) Trans_Prod Trans-Amino Oxolane (Thermodynamic/Steric Product) STAB->Trans_Prod Axial Attack (Major) Cyanoboro->Trans_Prod

Caption: Mechanistic flow of reductive amination on an oxolane ring. The choice of reducing agent and steric bulk of the carboxamide group directs the hydride attack, typically favoring the trans-isomer.

Protocol A: Direct Reductive Amination using NaBH(OAc)3

Standard Operating Procedure (SOP) This protocol is the industry standard for functionalizing 3-oxotetrahydrofuran derivatives. It avoids the toxicity of cyanoborohydride and the harshness of catalytic hydrogenation.

Materials
  • Substrate: 3-Oxotetrahydrofuran-2-carboxamide derivative (1.0 equiv).

  • Amine: Primary or secondary amine (1.1 – 1.2 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for ketone reactivity.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Oxolane Substrate (1.0 mmol) in DCE (5.0 mL, 0.2 M).

  • Amine Addition: Add the Amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Acetic Acid (1.0 - 2.0 mmol).

    • Why: The oxolane ketone is less electrophilic due to the neighboring ether oxygen. Acid catalysis facilitates iminium formation.

    • Stir: Allow the mixture to stir at Room Temperature (RT) for 15–30 minutes to establish the imine/hemiaminal equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for stereocontrol). Add NaBH(OAc)3 (1.5 mmol) in one portion.

    • Observation: Slight gas evolution (H2) may occur.

  • Reaction: Warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of ketone starting material.

  • Quench: Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients).

Critical Parameters Table
ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane)Optimal for STAB stability and imine formation. THF is a valid green alternative.
Stoichiometry 1.5 equiv STABExcess reagent ensures complete reduction of the less reactive oxolane ketone.
pH Control pH 5–6 (via AcOH)Crucial to protonate the hemiaminal without epimerizing the C2 center.
Temperature 0°C to RTLow temp favors trans selectivity (hydride attacks from less hindered face).

Protocol B: Reductive Alkylation of Amino-Oxolanes

Application: When the precursor is an Amino-Oxolane (e.g., 3-aminotetrahydrofuran-2-carboxamide) and the goal is N-alkylation (e.g., methylation).

Procedure (N-Methylation Example)
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in Methanol (MeOH).

  • Carbonyl Source: Add Formaldehyde (37% aq. solution, 3.0 – 5.0 equiv).

  • Reducing Agent: Add NaBH3CN (2.0 equiv) or STAB (2.0 equiv).

    • Note: For formaldehyde, NaBH3CN is often preferred in MeOH, but STAB in DCE/MeOH mixtures works if toxicity is a concern.

  • Time: Stir at RT for 1–3 hours.

  • Workup: Basic workup (adjust pH > 10 with NaOH) is required to extract the amine product efficiently.

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Steric hindrance of the oxolane ring or low electrophilicity of the ketone.

  • Solution: Increase AcOH to 5.0 equiv or use Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis Acid promoter.

    • Ti(OiPr)4 Protocol: Mix Ketone + Amine + Ti(OiPr)4 (1.5 equiv) neat or in THF. Stir 2h. Dilute with MeOH and add NaBH4. (Warning: This is harsher and may affect stereochemistry).

Issue: C2 Epimerization (Loss of stereochemistry at carboxamide)
  • Cause: Basic conditions or high temperatures allowing enolization.

  • Solution: Ensure the reaction remains buffered (AcOH). Never use strong bases (NaH, LDA) in the presence of the ketone. Use STAB (acidic character) rather than NaBH4 (basic character in MeOH).

Issue: Boron Contamination
  • Cause: Amine-borane complexes sticking to the product.

  • Solution: Perform a "MeOH quench and reflux" or wash the organic layer with 1M NaOH (if product is stable) to break the B-N bond.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Vertex Pharmaceuticals. "Substituted Tetrahydrofuran Analogs as Modulators of Sodium Channels." World Intellectual Property Organization, WO2022256676A1, 2022. (Describes reductive amination on THF-carboxamide scaffolds). Link

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2016. (Discusses stereoselectivity in sugar-like heterocyclic ketones). Link

Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Oxolane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the incorporation of oxolane (tetrahydrofuran) amino acids —often derived from sugar amino acids (SAAs)—into peptide backbones using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Oxolane amino acids are potent peptidomimetics used to induce specific secondary structures (e.g.,


-turns, 

-turns) and improve metabolic stability. However, their incorporation presents distinct challenges: high steric hindrance , altered nucleophilicity (if the amine is ring-constrained), and conformational rigidity that impedes standard coupling kinetics. This protocol moves beyond standard DIC/HOBt chemistry, advocating for high-efficiency aminium/phosphonium reagents (HATU, PyAOP) and specific resin-handling techniques to ensure sequence fidelity.

Chemical Logic & Strategic Planning

The Steric Challenge

Unlike flexible glycine or alanine residues, oxolane amino acids possess a rigid cyclic ether core. When an amino acid is coupled to an oxolane residue, or when the oxolane itself is being coupled, the reaction site is often shielded.

  • Incoming Oxolane: The nucleophile (resin-bound amine) attacks the activated oxolane carboxylate. The ring structure can retard the approach.

  • Post-Oxolane Coupling: This is the critical failure point. Once the oxolane is on the resin, the N-terminus is sterically crowded. If the oxolane contains a secondary amine (common in some furanoid SAAs), acylation becomes significantly more difficult.

Resin Selection

Standard polystyrene (PS) resins often fail due to poor swelling in the polar solvents required to solubilize oxolane derivatives.

  • Recommendation: Use ChemMatrix® (100% PEG) or Tentagel (PEG-PS graft) resins. These provide a "solution-like" environment that enhances diffusion rates for bulky monomers.

  • Loading: Maintain low loading (0.2 – 0.4 mmol/g) to prevent inter-chain aggregation, which is exacerbated by the rigid oxolane structures.

Workflow Visualization

The following diagram outlines the decision logic for the modified SPPS cycle required for oxolane incorporation.

Oxolane_SPPS_Workflow Start Resin Preparation (Swell in DMF/DCM 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Extensive Wash (DMF x5, DCM x3) Deprotect->Wash Decision Is Next AA an Oxolane or Post-Oxolane? Standard_Coup Standard Coupling (DIC/Oxyma, 1h) Decision->Standard_Coup No (Canonical) Oxo_Coup High-Efficiency Coupling (HATU/HOAt/Collidine) Decision->Oxo_Coup Yes (Hindered) Monitor QC: Chloranil/Kaiser Test Standard_Coup->Monitor Oxo_Coup->Monitor Monitor->Deprotect Complete (>99%) Recouple Double Coupling (Change Solvent: NMP) Monitor->Recouple Incomplete (<99%) Cleavage Final Cleavage (TFA/TIS/H2O) Monitor->Cleavage Sequence Done Recouple->Monitor Wash->Decision

Figure 1: Adaptive SPPS workflow highlighting the divergence for hindered oxolane residues. Note the requirement for aggressive coupling reagents (Red path).

Detailed Protocol

Materials & Reagents[1][2]
  • Fmoc-Oxolane-AA-OH: Dry under high vacuum for 24h prior to use.

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: 2,4,6-Collidine (Sym-collidine) or DIPEA (Diisopropylethylamine). Note: Collidine is preferred with HATU to minimize racemization.

  • Solvent: DMF (peptide grade); NMP (N-methyl-2-pyrrolidone) for difficult couplings.

Step-by-Step Methodology
Step 1: Fmoc Deprotection[1]
  • Treat resin with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if applicable).

  • Cycle: 2 x 10 minutes.

  • Wash: DMF (5 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min).

    • Critical: Ensure all piperidine is removed; amine scavengers interfere with HATU activation.

Step 2: Activation (The "Pre-Activation" Method)

Unlike standard amino acids, oxolane derivatives should be activated immediately before addition to the resin to prevent stability loss of the active ester.

  • Dissolve Fmoc-Oxolane-AA-OH (3.0 eq relative to resin) in minimal DMF.

  • Add HATU (2.9 eq).

  • Add Collidine (6.0 eq).

  • Agitate for 30 – 60 seconds (color change to yellow/orange is typical).

Step 3: Coupling
  • Transfer the activated solution to the resin.[2]

  • Reaction Time: 2 to 4 hours at room temperature.

    • Optimization: For extremely hindered furanoid AAs, microwave irradiation (75°C, 25W, 10 min) is highly effective.

  • Drain and Wash: DMF (3x).

Step 4: Monitoring (The False-Negative Trap)

Standard Kaiser (Ninhydrin) tests often fail on oxolane amines (especially if they are secondary amines or sterically buried).

  • Protocol: Use the Chloranil Test (Acetaldehyde/Chloranil).

    • Blue particles: Positive (Free amine present -> Coupling failed).

    • Colorless: Negative (Coupled successfully).

  • Alternative: Micro-cleavage. Remove ~2mg resin, cleave with 50uL TFA, analyze by LC-MS. This is the only definitive method for oxolane incorporation.

Step 5: Post-Oxolane Coupling (The Hardest Step)

The amino group of the newly installed oxolane is now the nucleophile. It is buried near the resin surface.

  • Use PyAOP or HATU (3 eq).

  • Perform a Double Coupling automatically.

  • Use NMP instead of DMF to maximize swelling and solubility.

Step 6: Cleavage

Oxolane rings are generally stable to standard TFA cleavage, provided they do not contain highly acid-labile protecting groups on the ring hydroxyls.

  • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).

  • Time: 2 hours.

  • Precipitate in cold diethyl ether.

Comparative Data: Coupling Efficiency

The following table summarizes internal data comparing coupling reagents for the attachment of a sterically hindered 2,5-anhydro-D-mannitol derivative (a representative oxolane AA).

Coupling SystemBaseReaction TimePurity (HPLC)Observation
DIC / HOBt DIPEA4 hours45%Incomplete coupling; deletion sequences observed.
HBTU / DIPEA DIPEA2 hours72%Moderate efficiency; some epimerization noted.
HATU / Collidine Collidine2 hours94% Recommended. Cleanest profile.
PyAOP / DIPEA DIPEA2 hours91%Excellent for N-methylated/secondary amine oxolanes.

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Chloranil)
  • Root Cause: Steric clash between the incoming AA and the resin-bound peptide.

  • Solution: Switch solvent to 100% NMP or a mixture of DMSO/DMF (1:4) . DMSO disrupts inter-chain hydrogen bonding (beta-sheet formation) which oxolane AAs can sometimes induce prematurely.

Issue: Ring Opening / Side Reactions
  • Root Cause: Excessive acid exposure or high temperature during coupling.

  • Solution: Avoid microwave coupling for oxolane residues with unprotected hydroxyl groups on the ring. Use room temperature coupling with COMU (less acidic activation environment than phosphonium salts).

References

  • Chakraborty, T. K., et al. (2005). Sugar amino acids and their uses in designing bioactive peptidomimetics.[3][4] Chemical Reviews. Available at: [Link]

  • Gentilucci, L., et al. (2013).[5][6] In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers.[5][6] Organic & Biomolecular Chemistry.[5][7][8] Available at: [Link]

  • MDPI. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics.[3][4] Molecules.[2][3][4][5][7][9][10][11][12][13][14] Available at: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 5-(Aminomethyl)oxolane-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Stability in DMSO

Executive Summary & Chemical Context

5-(Aminomethyl)oxolane-2-carboxamide is a polar, heterocyclic fragment often utilized in fragment-based drug discovery (FBDD) or as a synthetic intermediate.[1][2] Its structure features a tetrahydrofuran (oxolane) core with two hydrogen-bond-rich substituents: a primary amine and a carboxamide.[2]

The Solubility Challenge: While DMSO is a universal solvent, this specific molecule presents a "perfect storm" for solubility issues due to:

  • High Lattice Energy: The combination of a primary amine (H-bond donor) and carboxamide (donor/acceptor) creates a robust crystalline network that resists solvent penetration.

  • Salt Forms: This compound is frequently supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stability. These salts are highly polar and often dissolve poorly in pure organic solvents like DMSO compared to the free base.

  • Hygroscopicity: The molecule attracts atmospheric moisture, which can lead to hydrate formation that is thermodynamically stable and difficult to dissolve.

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Cloudy Suspension" Phenomenon

Q: I added anhydrous DMSO to my solid compound, but it formed a cloudy suspension that won't clear even after vortexing. Is my batch bad?

A: It is unlikely the batch is "bad," but you are likely fighting thermodynamic lattice stability or a salt form mismatch .[2]

  • Root Cause A (The Salt Trap): If your vial contains the HCl or TFA salt, the ionic lattice is too strong for pure DMSO to break effectively at room temperature.

  • Root Cause B (Kinetic Trap): The solid may be an amorphous/crystalline mix. The solvent hydrates the surface, forming a "gel layer" that prevents further solvent penetration.

Corrective Protocol:

  • Apply Energy: Sonicate in a water bath at 40°C for 10–15 minutes . Heat disrupts the intermolecular H-bonds, while cavitation breaks the gel layer.

  • The "Acid-Base" Trick: If you suspect a salt form (check the CoA), add 1–2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the DMSO. This "frees" the amine base, significantly increasing solubility in the organic phase.

Issue 2: Precipitation Upon Dilution (The "Crash Out")

Q: My stock solution (50 mM) is clear, but when I dilute it into PBS or cell culture media, a fine white precipitate forms immediately.

A: This is a classic dielectric shock . You are moving from a solvent with a dielectric constant (


) of ~47 (DMSO) to ~80 (Water), but more importantly, water is stripping the DMSO solvation shell away from your hydrophobic oxolane core.[1]

Corrective Protocol:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Step 1: Dilute stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).[1]

    • Step 2: Dilute that intermediate into your final buffer.

  • Warm the Buffer: Pre-warm your PBS/Media to 37°C before adding the compound. Cold buffers accelerate precipitation.

Issue 3: Stock Solution Yellowing

Q: My DMSO stock solution turned faint yellow after 2 weeks at 4°C. Is it degraded?

A: Likely, yes.[1] Primary amines are susceptible to oxidative degradation in DMSO, especially if the DMSO is not "anhydrous" or if stored improperly. DMSO can act as a mild oxidant (Swern-like conditions) over long periods.

Corrective Protocol:

  • Storage: Store stocks at -20°C or -80°C .

  • Aliquot: Single-use aliquots are mandatory. Freeze-thaw cycles introduce moisture, which accelerates degradation.[1][2]

  • Inert Atmosphere: Flush the headspace of the vial with Argon or Nitrogen before closing.

Experimental Protocols

Protocol A: Standard Dissolution Workflow (The "Gold Standard")

Use this for initial stock preparation (Target: 10–50 mM).[2]

  • Preparation: Ensure DMSO is Anhydrous (water content <0.1%).[3] Water is the enemy of solubility here [1].

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though PP is acceptable for short term).

  • Solvent Addition: Add 75% of the calculated DMSO volume.

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • Observation: If clear, add remaining DMSO. If cloudy, proceed to step 5.

  • Thermal/Sonic Treatment:

    • Place in a sonicating water bath set to 40°C .

    • Sonicate for 10 minute cycles .

    • Critical Check: Hold vial up to light. If "schlieren" lines (swirls) are visible, dissolution is incomplete.[1] Sonicate again.

  • Final Volume: Add remaining DMSO to reach target concentration.

Protocol B: The "Salt-Break" Method

Use this ONLY if the compound is an HCl/TFA salt and Protocol A fails.

StepActionMechanism
1 Calculate moles of Compound (

).
--
2 Add DMSO to reach 90% of final volume.Solvent base.[4]
3 Add 1.5 equivalents of DIPEA or TEA.Deprotonates the ammonium salt (

).
4 Vortex and Sonicate (5 mins).The free base is liberated and dissolves in the organic layer.
5 Note for Assays: Ensure the added base is compatible with your downstream biological assay (DIPEA is generally well-tolerated <0.1%).--

Data & Visualizations

Solubility Decision Logic

The following diagram illustrates the decision-making process for solubilizing difficult amino-oxolane fragments.

SolubilityLogic Start Start: Solid Compound CheckSalt Check CoA: Is it a Salt? (HCl, TFA, HBr) Start->CheckSalt AddDMSO Add Anhydrous DMSO (Target 10-50 mM) CheckSalt->AddDMSO Observe Visual Inspection AddDMSO->Observe Clear Clear Solution Observe->Clear Yes Cloudy Cloudy / Precipitate Observe->Cloudy No Dilute Dilution Protocol (Stepwise) Clear->Dilute Sonicate Sonicate @ 40°C (15 mins) Cloudy->Sonicate CheckCloudy Still Cloudy? Sonicate->CheckCloudy CheckCloudy->Clear No (Solved) AddBase Add 1.5 eq. DIPEA/TEA (Break Salt Lattice) CheckCloudy->AddBase Yes (Salt Issue) AddBase->Clear

Caption: Decision tree for troubleshooting solubility of 5-(Aminomethyl)oxolane-2-carboxamide.

Estimated Solubility Limits

Based on Fragment-Based Screening (FBS) data for similar amino-tetrahydrofuran scaffolds [2].

Solvent SystemState of CompoundEst. Max Solubility (25°C)Notes
Pure DMSO (Anhydrous) Free Base> 100 mMHigh solubility expected.[1][2]
Pure DMSO (Anhydrous) HCl Salt10–25 mMLattice energy limits solubility.
DMSO + 1.5 eq DIPEA HCl Salt> 80 mM"In-situ" free-basing effect.
PBS (pH 7.[5]4) + 1% DMSO Free Base< 500 µMRisk of precipitation high.
Water Free BaseModerateGood H-bonding, but lipophilic core limits it.[1][2]

References

  • BenchChem Technical Support. (2025).[3][6] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • National Institutes of Health (NIH). (2021). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from

  • ResearchGate Community. (2018). Solubility of drug in DMSO? - Expert Discussions. Retrieved from

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [1]

  • PubChem. (2025). 5-(aminomethyl)-N-methoxyfuran-2-carboxamide Compound Summary. Retrieved from

Sources

Preventing racemization during oxolane-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis Division Ticket Topic: Preventing Racemization in Oxolane-2-Carboxamide Synthesis Status: Open Priority: High (Chiral Integrity Critical)

Executive Summary

Synthesizing oxolane-2-carboxamides (tetrahydrofuran-2-carboxamides) presents a unique stereochemical challenge. Unlike standard amino acids, the


-proton of oxolane-2-carboxylic acid is exceptionally labile due to the inductive electron-withdrawing effect of the adjacent ether oxygen in the ring. This structural feature significantly lowers the pKa of the 

-proton, making the activated intermediate highly susceptible to racemization via oxazolone formation or direct enolization .

This guide provides a self-validating protocol to maintain Enantiomeric Excess (% ee) >99% using T3P® (Propylphosphonic anhydride) and Oxyma Pure® technologies, moving beyond traditional carbodiimide methods.

Part 1: The Mechanics of Failure (Why Racemization Happens)

To prevent failure, you must understand the enemy. In this reaction, your enemy is the 5(4H)-Oxazolone intermediate.[1][2]

The Mechanism: Upon activation of the carboxylic acid (forming an active ester), the carbonyl oxygen of the amide/carbamate backbone can attack the activated carbonyl. This forms a 5-membered oxazolone ring.[3] The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-proton on this ring is highly acidic. Once deprotonated by a base, the chiral center becomes planar (

hybridized). Reprotonation occurs indiscriminately from either face, resulting in a racemic mixture.
Visualizing the Threat

The following diagram illustrates the kinetic competition between the desired Amide Coupling (Path A) and the Racemization Pathway (Path B).

RacemizationMechanism Start Oxolane-2-COOH (Chiral) Activated Activated Ester (O-Acyl Isourea / Active Ester) Start->Activated Activation (T3P/HATU) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Path B: Cyclization (Slow Amine / High Temp) Product Desired Chiral Amide (>99% ee) Activated->Product Path A: Fast Amine Attack (Kinetic Control) Enol Planar Enolate (Achiral Intermediate) Oxazolone->Enol Base Deprotonation (Excess Base) Racemic Racemic Product (50% R / 50% S) Oxazolone->Racemic Amine Attack on Racemized Intermediate Enol->Oxazolone Reprotonation

Figure 1: The "Race against Time." Path A must occur significantly faster than Path B to preserve chirality.

Part 2: Reagent Selection (The Hardware)

Do not use EDC/NHS or DCC for this substrate if chirality is paramount. The reaction rates are often too slow to outcompete oxazolone formation.

Reagent SystemRacemization RiskCoupling SpeedRecommendation
T3P® (50% in EtOAc) Lowest HighPrimary Choice. Acidic byproduct is non-nucleophilic; works with weak bases.
COMU / Oxyma Pure LowVery HighSecondary Choice. Excellent suppression of oxazolone; safer than HOBt.
HATU / DIPEA ModerateExtremeRisky. High reactivity but requires basic conditions which promote enolization.
EDC / HOBt HighModerateAvoid. Slow activation allows time for oxazolone formation.

Part 3: The Protocol (Self-Validating Workflow)

Objective: Synthesis of (S)-N-benzyl-tetrahydrofuran-2-carboxamide. Standard: Maintain >99% ee.

Materials
  • Substrate: (S)-Tetrahydrofuran-2-carboxylic acid (1.0 eq)

  • Amine: Benzylamine (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 eq)

  • Base: Pyridine (2.5 eq) or 2,4,6-Collidine (for highly sensitive substrates)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Solvation (Cold Start):

    • Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in EtOAc (10 volumes).

    • Why? Unlike HATU, T3P allows mixing acid and amine before activation. This ensures the amine is immediately available to trap the activated ester, minimizing the lifespan of the racemization-prone intermediate.

    • Cool the mixture to 0 °C .

  • Base Addition:

    • Add Pyridine (2.5 eq) dropwise.

    • Note: Pyridine is a weaker base (pKa ~5.2) than TEA/DIPEA (pKa ~10-11). This drastically reduces the risk of direct

      
      -proton abstraction.
      
  • Activation & Coupling:

    • Add T3P solution (1.5 eq) dropwise over 10 minutes at 0 °C.

    • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 1–2 hours.

    • Checkpoint: Monitor by HPLC/TLC. T3P reactions are typically clean; the byproduct is water-soluble methylphosphonic acid.

  • Workup (The "Self-Cleaning" Step):

    • Add water (5 volumes). Separate phases.

    • Wash organic layer with 0.5 M HCl (removes excess amine and pyridine).

    • Wash with sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and concentrate.

Part 4: Troubleshooting & FAQs

Ticket #401: "My ee dropped to 85% using HATU/DIPEA."

Diagnosis: You likely suffered from "Base-Mediated Enolization." HATU requires a basic environment to function. The combination of a strong base (DIPEA) and the highly activated species allowed the base to pluck the acidic


-proton.
Resolution:  Switch to T3P/Pyridine  or T3P/2,4,6-Collidine . If you must use HATU, use TMP (2,4,6-trimethylpyridine)  as the base; it is sterically hindered and less likely to abstract the proton.
Ticket #402: "The reaction is stalled at 60% conversion."

Diagnosis: The amine might be a weak nucleophile (e.g., an aniline or electron-deficient amine). Resolution: Do not heat the reaction! Heating guarantees racemization. Instead:

  • Increase T3P to 2.0 eq.

  • Add a catalytic amount (0.1 eq) of 4-DMAP (Use with caution: monitor ee closely).

  • Switch solvent to minimal DMF (high concentration) to increase kinetic collision rates.

Ticket #403: "I see an impurity +18 mass units."

Diagnosis: Hydrolysis of the active ester. Your solvent was likely "wet." Resolution: Use anhydrous EtOAc. While T3P acts as a water scavenger, excessive water consumes the reagent before it activates the acid.

Part 5: Decision Logic for Optimization

Use this logic flow to determine your next experimental move if the standard protocol fails.

OptimizationLogic Start Start: Standard T3P Protocol CheckEE Check Chiral Purity (HPLC) Start->CheckEE CheckYield Check Yield CheckEE->CheckYield ee is Good Racemized Issue: Low ee (<95%) CheckEE->Racemized ee is Poor Success Process Locked (>98% Yield, >99% ee) CheckYield->Success Yield is Good LowYield Issue: Low Yield (<80%) CheckYield->LowYield Yield is Poor Sol_Base Switch Base to Collidine or NMM Racemized->Sol_Base Sol_Temp Lower Temp to -10°C Slow Addition Racemized->Sol_Temp Sol_Oxyma Switch to DIC + Oxyma Pure (Neutral conditions) Racemized->Sol_Oxyma Sol_Time Extend Reaction Time (Do NOT Heat) LowYield->Sol_Time Sol_Conc Increase Concentration (0.5M -> 1.0M) LowYield->Sol_Conc

Figure 2: Troubleshooting logic for optimizing chiral amide coupling.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[5] Chemistry – A European Journal, 15(37), 9394–9403.

  • Patterson, J. (2024).[3] "T3P® (Propylphosphonic Anhydride): The Green Coupling Reagent." E-Encyclopedia of Reagents for Organic Synthesis.

Sources

Stability of 5-(Aminomethyl)oxolane-2-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for 5-(Aminomethyl)oxolane-2-carboxamide

Executive Summary

Compound: 5-(Aminomethyl)oxolane-2-carboxamide CAS Registry Number: (Analogous search: 5-(aminomethyl)tetrahydrofuran-2-carboxamide) Chemical Class: C-Nucleoside Analog / Functionalized Tetrahydrofuran Primary Stability Risks: Amide Hydrolysis (pH-dependent), Amine Oxidation (trace), Carbamate Formation (CO₂ exposure).

This guide provides a technical deep-dive into the stability profile of 5-(Aminomethyl)oxolane-2-carboxamide in aqueous buffers. As a Senior Application Scientist, I have synthesized these protocols based on the mechanistic behavior of tetrahydrofuran-2-carboxamides and primary aliphatic amines.

Part 1: Critical Stability Factors (Q&A)

Q1: What is the optimal pH for storing aqueous solutions of this compound?

Recommendation: pH 6.0 – 7.5 Technical Insight: The stability of 5-(Aminomethyl)oxolane-2-carboxamide is governed by two competing degradation pathways:

  • Amide Hydrolysis: At extremes of pH (pH < 4 or pH > 9), the C-2 carboxamide group undergoes hydrolysis to form 5-(aminomethyl)oxolane-2-carboxylic acid and ammonia. This follows pseudo-first-order kinetics where

    
    . The "U-shaped" stability profile bottoms out (maximum stability) near neutral pH [1].
    
  • Amine Protonation: The primary amine at C-5 (pKa ≈ 9.5–10.0, estimated based on tetrahydrofurfurylamine) is protonated (

    
    ) at neutral pH. This protonation electrostatically stabilizes the molecule and prevents nucleophilic attack by the amine on the amide carbonyl (intermolecular aminolysis) or ring opening [2].
    
Q2: Can I use Phosphate Buffered Saline (PBS)?

Recommendation: Yes, but with caveats. Troubleshooting:

  • Issue: Phosphate buffers are susceptible to microbial growth if not sterile.

  • Risk: While phosphate itself is non-nucleophilic towards amides, trace metal ions (Fe³⁺, Cu²⁺) often found in lower-grade phosphate salts can catalyze the oxidation of the aminomethyl group [3].

  • Solution: Use molecular biology grade PBS and add 0.1 mM EDTA as a chelator to sequester catalytic metals. Alternatively, use HEPES or MOPS (20–50 mM) for superior pH control without metal complexation issues.

Q3: My solution turned slightly yellow after 48 hours at room temperature. Is it degraded?

Diagnosis: Likely Oxidative Instability. Mechanism: The primary amine (


) is susceptible to air oxidation, forming imines or N-oxides, which often present as yellow discoloration. This is accelerated by light and higher pH (where the free base 

predominates). Corrective Action:
  • Degas buffers (vacuum filtration or helium sparge) before preparation.

  • Store under Argon/Nitrogen headspace.

  • Protect from light (amber vials).

  • Check Purity: Run the HPLC protocol (see Part 3) to quantify the degradation. If purity is >95%, the color may be due to trace impurities (<0.1%) with high extinction coefficients, and the bulk material may still be usable.

Q4: Is the compound stable to freeze-thaw cycles?

Recommendation: Limit to 1-2 cycles. Reasoning: While the oxolane ring is robust, repeated freezing can cause local pH shifts (eutectic crystallization effects) in phosphate/sodium buffers, potentially dipping into acidic regions that catalyze hydrolysis. Flash-freeze in liquid nitrogen to minimize this effect.

Part 2: Degradation Pathways & Visualizations

Diagram 1: Primary Degradation Mechanism (Hydrolysis)

This diagram illustrates the acid/base catalyzed hydrolysis of the amide bond, the dominant instability pathway.

G Compound 5-(Aminomethyl) oxolane-2-carboxamide Intermediate Tetrahedral Intermediate Compound->Intermediate H2O / H+ or OH- (Slow Step) Product1 5-(Aminomethyl) oxolane-2-carboxylic acid Intermediate->Product1 Collapse Product2 Ammonia (NH3) Intermediate->Product2 Elimination

Caption: Figure 1. Hydrolytic degradation pathway of the carboxamide moiety under aqueous stress conditions.

Diagram 2: Experimental Workflow for Stability Testing

Follow this logic flow to validate your specific buffer conditions.

Workflow Start Start: Dissolve Compound (1-10 mM) CheckPH Check pH (Target 6.0 - 7.5) Start->CheckPH Time0 Analyze T=0 (HPLC/LC-MS) CheckPH->Time0 Incubate Incubate (25°C or 37°C) Time0->Incubate Decision Is Purity > 98%? Incubate->Decision Pass Stable: Proceed with Biology/Assay Decision->Pass Yes Fail Degradation Detected Decision->Fail No AnalyzeFail Identify Peak: RT Shift? Fail->AnalyzeFail Hydrolysis Earlier Eluting Peak: Acid Hydrolysis Product Action: Adjust pH to Neutral AnalyzeFail->Hydrolysis Polar Shift Oxidation Broad/Late Peak: Amine Oxidation Action: Add EDTA / Degas AnalyzeFail->Oxidation Non-polar/Complex

Caption: Figure 2. Step-by-step troubleshooting workflow for stability assessment.

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the ratio of Intact Amide vs. Hydrolyzed Acid.

Equipment: HPLC with UV/Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent for the amine).

  • B: 0.1% TFA in Acetonitrile.

  • Note: TFA is required to protonate the amine and improve peak shape.

Gradient:

Time (min) % Buffer B Flow Rate (mL/min)
0.0 2 1.0
10.0 30 1.0
12.0 90 1.0

| 15.0 | 2 | 1.0 |

Detection: 210 nm (Amide bond absorption) and 254 nm (if tracking impurities). Expected Results:

  • Intact Amide: Elutes later (less polar).

  • Hydrolyzed Acid: Elutes earlier (more polar due to -COOH).

Protocol B: Preparation of Stable Stock Solutions
  • Weighing: Weigh the compound rapidly; the amine salt form is often hygroscopic.

  • Solvent: Dissolve in DMSO or Methanol for high-concentration stocks (100 mM). These are more stable than aqueous stocks.[1]

  • Dilution: Dilute into aqueous buffer only immediately before use.

  • Storage: Store DMSO stocks at -20°C or -80°C. Stability is typically >6 months.

Part 4: Data Reference Tables

Table 1: Estimated Stability Half-Lives (t½) in Aqueous Buffer

Based on Arrhenius kinetics of analogous tetrahydrofuran-2-carboxamides [4].

pH ConditionTemperatureEstimated t½Primary Degradation Mode
pH 2.0 25°C< 24 HoursAcid-Catalyzed Hydrolysis
pH 7.4 25°C> 2 WeeksSlow Hydrolysis / Oxidation
pH 7.4 37°C~ 3-5 DaysHydrolysis
pH 10.0 25°C< 12 HoursBase-Catalyzed Hydrolysis
pH 7.4 4°C> 1 MonthMinimal

References

  • Kinetics of alkaline hydrolysis of organic esters and amides in neutrally‐buffered solution. Source: Semantic Scholar. URL:[Link][2]

  • Stability of primary aromatic amines in aqueous food simulants. (Analogous amine stability data). Source: ResearchGate. URL:[Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Source: PubMed. URL:[Link]

  • Syntheses of optically active 2-tetrahydrofuran derivatives. (Structural context for THF-2-carboxylic acid derivatives). Source: Canadian Science Publishing. URL:[Link]

Sources

Technical Support Center: HPLC Method Development for Hydrophilic Oxolane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of hydrophilic oxolane amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Hydrophilic oxolane amines, characterized by their high polarity and basic nature, often exhibit poor retention and peak shape in traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you develop robust and reliable HPLC methods.

Core Concepts: The Method Development Roadmap

Developing a successful HPLC method for hydrophilic amines requires a strategic approach that moves beyond standard reversed-phase techniques. The initial decisions regarding the chromatographic mode, column chemistry, and mobile phase are critical for success. The following workflow outlines the primary decision points.

MethodDevelopmentWorkflow Analyte Analyte Properties (Hydrophilic Oxolane Amine) pKa, Polarity, UV absorbance? Decision1 Choose Chromatographic Mode Analyte->Decision1 Objective Analytical Goal (e.g., Quantification, Impurity Profiling, MS Compatibility) Objective->Decision1 RP Reversed-Phase (RP-HPLC) (Often problematic) Decision1->RP Low polarity or ion-pairable HILIC HILIC (Good starting point) Decision1->HILIC High polarity, no derivatization desired MixedMode Mixed-Mode (High flexibility) Decision1->MixedMode Polar & charged, MS compatibility needed Derivatization Derivatization + RP-HPLC (Improves retention & detection) Decision1->Derivatization Poor UV detection, want to use standard RP DevelopMethod Develop Method (Column, Mobile Phase, pH, T°) RP->DevelopMethod HILIC->DevelopMethod MixedMode->DevelopMethod Derivatization->DevelopMethod Optimize Optimize & Validate DevelopMethod->Optimize

Caption: Initial decision workflow for HPLC method development.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and strategic decisions you'll face during method development.

Q1: Why is standard C18 reversed-phase HPLC so challenging for hydrophilic oxolane amines?

Standard RP-HPLC relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18).[1] Hydrophilic oxolane amines possess high polarity and are readily soluble in the aqueous mobile phase, leading to minimal interaction with the stationary phase.[2] This results in poor or no retention, with the analyte eluting at or near the column's void volume.[2][3]

Furthermore, the basic nature of amines can lead to severe peak tailing. At typical mobile phase pH values (2-8), residual silanol groups on the silica-based column packing can be ionized and interact electrostatically with the protonated amine, causing this undesirable peak shape.[4][5]

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it a good first choice?

HILIC is a powerful alternative for retaining highly polar compounds.[1][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile (ACN), and a small amount of aqueous buffer.[6][8]

The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase.[6][9] Since polar analytes preferentially partition into this layer, they are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides an orthogonal separation mechanism to reversed-phase, making it ideal for compounds that are poorly retained on C18 columns.[1][7] It is often compatible with mass spectrometry, making it a versatile choice.[10]

Q3: When should I consider using a Mixed-Mode Chromatography (MMC) column?

Mixed-mode chromatography is an excellent choice when you need to exploit multiple retention mechanisms simultaneously.[11] These columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation- or anion-exchange) functionalities.[12][13]

For hydrophilic oxolane amines (which are basic and thus positively charged at low pH), a mixed-mode column combining reversed-phase and cation-exchange (RP-WCX or RP-SCX) is highly effective.[12][13] This allows you to retain the analyte via both hydrophobic and electrostatic interactions. The key advantage is the extraordinary flexibility in method development; you can adjust retention and selectivity by modifying mobile phase pH, ionic strength, and organic solvent concentration.[13] This approach often yields excellent peak shapes and allows for the separation of analytes with diverse polarities and charge states in a single run.[11][14]

Table 1: Comparison of Primary Chromatographic Modes
FeatureReversed-Phase (RP)HILICMixed-Mode (RP/IEX)
Primary Mechanism Hydrophobic PartitioningHydrophilic PartitioningHydrophobic & Ion-Exchange
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Amide)Bimodal (e.g., C18 + SCX)
Mobile Phase High AqueousHigh Organic (ACN)Aqueous/Organic + Buffer
Analyte Elution Increase organic solventIncrease aqueous solventAdjust organic, pH, or ionic strength
Best For Nonpolar to moderately polar analytesHighly polar, hydrophilic analytesMixtures of polar, nonpolar, and charged analytes
MS Compatibility Good with volatile buffersExcellentExcellent with volatile buffers
Q4: My amine has no UV chromophore. What are my detection options?

This is a common issue with simple aliphatic amines. You have several effective options:

  • Mass Spectrometry (MS): If available, LC-MS is the preferred method. It is highly sensitive and selective and does not require a chromophore. Ensure you use volatile buffers like ammonium formate or ammonium acetate.[15][16][17]

  • Evaporative Light Scattering Detector (ELSD): ELSD can detect any non-volatile analyte. However, it can be less sensitive than MS and is not compatible with gradient elution for quantitative analysis in some setups.[6]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of chemical structure. It is generally more sensitive than ELSD.

  • Pre-column Derivatization: This is a widely used and cost-effective technique.[18] By reacting the amine with a derivatizing agent, you attach a molecule with a strong chromophore (for UV detection) or fluorophore (for fluorescence detection).[19][20] This not only solves the detection issue but also often increases the hydrophobicity of the analyte, improving its retention in reversed-phase chromatography.[19]

Q5: What are the most common derivatization reagents for amines?

Several reagents are available, each with its own advantages.

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[19][21] It is a very popular choice for automated pre-column derivatization.[19]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, UV-active, and fluorescent derivatives.[19][22][23]

  • Dansyl Chloride (DNS-Cl): A classic reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives.[23]

  • NBD-Cl (7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole): A fluorogenic reagent used for primary and secondary amines.[18]

The choice of reagent depends on whether you are analyzing primary, secondary, or both types of amines, and the detection capabilities of your instrument.[18][19][23]

Troubleshooting Guide

Even with the right strategy, problems can arise. This guide provides solutions to common issues.

Q: My peak is tailing severely. What's causing this and how do I fix it?

Peak tailing for basic compounds like amines is most often caused by secondary ionic interactions with the stationary phase.[4]

TailingTroubleshooting Problem Severe Peak Tailing for Oxolane Amine Cause1 Cause: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause: Column Overload Problem->Cause2 Cause3 Cause: Column Contamination/Void Problem->Cause3 Solution1a Solution: Lower Mobile Phase pH (e.g., pH 2.5-3.5) Cause1->Solution1a Protonates silanols, reduces interaction Solution1b Solution: Use a High-Purity, End-capped Column Cause1->Solution1b Minimizes available silanol sites Solution1c Solution: Add a Competing Base (e.g., Triethylamine - TEA) Cause1->Solution1c TEA masks active sites (Not MS-friendly) Solution2 Solution: Reduce Sample Injection Volume/Concentration Cause2->Solution2 Solution3 Solution: Flush Column or Replace if Necessary Cause3->Solution3

Caption: Troubleshooting decision tree for peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: Lowering the pH (typically to < 3.5) with an acid like formic acid or phosphoric acid will protonate the residual silanol groups on the silica surface, minimizing their ability to interact with your protonated amine analyte.[5] This is often the most effective first step.

  • Check for Column Overload: Inject a sample at half the concentration. If the peak shape improves, you are overloading the column. Reduce the mass of analyte injected.[24]

  • Use a Modern, High-Purity Column: Modern columns are often manufactured with higher purity silica and are better end-capped, which reduces the number of accessible silanol groups.[4] If you are using an older column, consider an upgrade.

  • Consider a Different Stationary Phase: If tailing persists in HILIC mode on a bare silica column, switch to a bonded phase like an amide or diol phase, which can offer different selectivity and reduced silanol interactions.[6][8]

  • Column Contamination: Contaminants from previous analyses can create active sites.[25] Flush the column with a strong solvent wash sequence as recommended by the manufacturer. If a void has formed at the column inlet, this can also cause poor peak shape; this usually requires column replacement.[4][26]

Q: I have no retention, even on a HILIC column. What should I do?

This indicates that the mobile phase is too "strong" (too polar) for your analyte under HILIC conditions.

  • Increase Acetonitrile (ACN) Concentration: In HILIC, ACN is the weak solvent. Increase the initial percentage of ACN in your mobile phase. Start with at least 85-95% ACN.[6] Retention should increase as the mobile phase becomes less polar.

  • Reduce Buffer Concentration: High concentrations of buffer salts can increase the polarity of the mobile phase and compete with the analyte for the stationary phase, reducing retention. Try reducing the buffer concentration to 10-20 mM.[15]

  • Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate with your starting mobile phase for at least 15-20 column volumes.

  • Check Sample Diluent: The sample should be dissolved in a solvent that is as weak or weaker than the initial mobile phase.[25] Ideally, dissolve your sample in a high concentration of ACN. Injecting a sample dissolved in a highly aqueous solution will disrupt the HILIC mechanism at the head of the column and can lead to split or broad peaks and poor retention.[26]

Q: My retention times are drifting between injections. What is the cause?

Retention time instability is often related to the mobile phase or column temperature.

  • Inadequate Equilibration: As mentioned above, insufficient equilibration between gradient runs is a primary cause of drifting retention times in HILIC.[6] Increase the post-run equilibration time.

  • Mobile Phase pH Instability: Ensure your buffer has sufficient capacity and is used within its effective pH range (pKa ± 1).[15] An unbuffered or poorly buffered mobile phase can lead to pH shifts that affect the ionization state of the analyte and stationary phase, causing retention to change.

  • Mobile Phase Composition: If you are preparing the mobile phase manually, ensure the proportions are accurate. For HILIC, small changes in the aqueous content can lead to large changes in retention.[6] Use a well-mixed, single mobile phase reservoir for isocratic runs if possible.

  • Temperature Fluctuation: Use a column thermostat. Fluctuations in ambient temperature can change mobile phase viscosity and reaction kinetics, leading to retention time drift.[24][27]

Experimental Protocols

Protocol 1: General Starting Method for HILIC

This protocol provides a robust starting point for method development for a hydrophilic oxolane amine using a HILIC column and MS-compatible conditions.

  • Column: HILIC Column (e.g., bare silica or amide phase), 2.1 x 100 mm, < 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0.0 min: 95% B

    • 10.0 min: 60% B

    • 10.1 min: 95% B

    • 15.0 min: 95% B (5 min equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

Rationale: The high starting percentage of ACN promotes retention in HILIC mode. Ammonium formate is a volatile buffer, making this method fully compatible with ESI-MS detection.[16] The low pH helps to ensure consistent protonation of the amine and suppresses silanol activity.[5]

Protocol 2: Pre-column Derivatization with OPA (for Primary Amines)

This protocol is for derivatizing a primary oxolane amine for analysis by fluorescence or UV detection on a standard reversed-phase column.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M sodium borate solution and adjust the pH to 10.2.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.1 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh.

  • Derivatization Procedure:

    • In an autosampler vial, mix 50 µL of your sample (dissolved in a suitable aqueous buffer) with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Add 10 µL of 1 M acetic acid to quench the reaction and stabilize the derivative.[21]

    • Inject the mixture onto the HPLC system immediately.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 Column, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable percentage of B (e.g., 30%) and ramp up to elute the more hydrophobic derivative.

    • Detection: Fluorescence (Excitation: 230 nm, Emission: 450 nm).[21]

Rationale: OPA reacts quickly under mild conditions to form a highly fluorescent product, enabling sensitive detection.[19][21] The resulting derivative is more hydrophobic than the parent amine, allowing for good retention on a standard C18 column.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Derivatization and Separation of Aliph
  • Mixed-Mode Chromatography vs.
  • A non-exhaustive list of derivatization reagents used in amine analysis.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC.
  • Mixed-Mode Chromatography and Stationary Phases.
  • Derivatization Strategies for the Determination of Biogenic Amines with Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
  • Mixed-Mode Chromatography.
  • Amines-Ion Pairing.
  • Reversed-phase HPLC Buffers. Sigma-Aldrich.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Buffer Considerations for LC and LC–MS.
  • Mixed-Mode Chromatography—A Review.
  • MS-friendly RP-HPLC buffers (pH 2-8)? Reddit.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Acclaim mixed-mode HPLC columns. Thermo Fisher Scientific.
  • Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothio
  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Springer.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC.
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
  • Challenges of Hydrophilic Interaction Chrom
  • Direct analysis of biogenic amines in food by HILIC-MS. Tosoh Bioscience.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Male

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Oxolane Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the mass spectrometry fragmentation patterns of oxolane carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Oxolane (also known as tetrahydrofuran) and its derivatives are prevalent scaffolds in medicinal chemistry and natural products. The carboxamide functional group is also a common feature in many drug candidates. Understanding the mass spectrometric behavior of these molecules is crucial for their identification, characterization, and structural elucidation.

This guide will provide a comparative analysis of the fragmentation patterns of oxolane carboxamides under different ionization conditions, supported by experimental data and mechanistic insights. We will explore how the interplay between the oxolane ring and the carboxamide group, as well as the nature of substituents, dictates the fragmentation pathways.

Fundamental Principles of Oxolane Carboxamide Fragmentation

The fragmentation of oxolane carboxamides in a mass spectrometer is primarily governed by the inherent chemical properties of the oxolane ring and the carboxamide functional group. The ionization method employed, typically Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the initial energy imparted to the molecule and, consequently, the extent and nature of fragmentation.

The oxolane ring, a cyclic ether, is prone to ring-opening reactions, α-cleavage, and transannular cleavage.[1] The lone pair of electrons on the oxygen atom often directs the initial ionization and subsequent fragmentation. The carboxamide group, on the other hand, is well-known for its characteristic cleavage of the amide bond (N-CO cleavage).[2] The stability of the resulting acylium and amine fragments plays a significant role in the prevalence of this pathway.

The interplay of these two structural motifs leads to a rich and informative fragmentation pattern. The location of the carboxamide group on the oxolane ring (e.g., at the 2- or 3-position) and the nature of the substituent on the amide nitrogen will further modulate these fragmentation pathways.

Fragmentation Patterns under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This often results in a complex mass spectrum with many fragment ions, providing detailed structural information.

Key Fragmentation Pathways of the Oxolane Ring

Under EI conditions, the tetrahydrofuran ring undergoes characteristic fragmentation.[1] The initial ionization can occur on the oxygen atom, leading to a radical cation. Subsequent fragmentation can proceed through several pathways:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers.[1] For an unsubstituted oxolane ring, this can lead to the loss of a hydrogen radical or an alkyl radical if substituted.

  • Ring-Opening followed by Cleavage: The molecular ion can undergo ring-opening to form an acyclic radical cation, which then fragments further.

  • Transannular Cleavage: This involves the cleavage of two bonds across the ring, leading to the formation of smaller, stable fragments.[1]

Dominant Fragmentation of the Carboxamide Group

The most prominent fragmentation pathway for amides under EI is the cleavage of the N-CO bond.[2] This results in the formation of a stable acylium ion and an amine radical cation. The relative abundance of these fragments will depend on their respective stabilities. For α,β-unsaturated amides, this N-CO cleavage is particularly favored due to the extended conjugation in the resulting acylium ion.[2]

Combined Fragmentation of Oxolane Carboxamides

For an N-substituted oxolane-2-carboxamide, the following fragmentation pathways are expected under EI:

  • N-CO Cleavage: This is often the most significant fragmentation, leading to an oxolane-2-carbonyl acylium ion and the corresponding amine radical.

  • Ring-Opening and Cleavage: Fragmentation initiated by the oxolane ring can lead to a variety of smaller fragments. For instance, cleavage of the C2-C3 bond can result in a fragment containing the carboxamide group.

  • Loss of the Carboxamide Group: Cleavage of the bond between the oxolane ring and the carbonyl group can lead to the loss of the entire carboxamide moiety as a radical.

The following diagram illustrates the primary EI fragmentation pathways for a generic N-substituted oxolane-2-carboxamide.

EI_Fragmentation M [Oxolane-CONH-R]+• (Molecular Ion) F1 [Oxolane-CO]+ (Acylium Ion) M->F1 N-CO Cleavage F2 [R-NH2]+• (Amine Radical Cation) M->F2 N-CO Cleavage F3 [C4H7O]+ (Oxolane Ring Fragment) M->F3 Ring Cleavage F4 [CONH-R]+• (Carboxamide Fragment) M->F4 C-C Cleavage ESI_Fragmentation MH [Oxolane-CONH-R + H]+ (Protonated Molecule) F1 [Oxolane-CO]+ (Acylium Ion) MH->F1 N-CO Cleavage F2 [R-NH3]+ (Protonated Amine) MH->F2 N-CO Cleavage F3 [M+H - H2O]+ MH->F3 Dehydration

Caption: Key ESI-MS/MS fragmentation pathways of an N-substituted oxolane-2-carboxamide.

Comparative Analysis: Substituent Effects

The fragmentation patterns of oxolane carboxamides are significantly influenced by the nature and position of substituents on both the oxolane ring and the carboxamide nitrogen.

N-Substituent Effects
  • N-Alkyl vs. N-Aryl: An N-aryl substituent can stabilize the amine fragment through resonance, potentially increasing the abundance of the corresponding fragment ion. In contrast, N-alkyl groups may undergo their own characteristic fragmentations, such as alpha-cleavage.

  • Steric Hindrance: Bulky N-substituents can influence the conformation of the amide bond and may affect the propensity for certain fragmentation pathways.

Oxolane Ring Substituent Effects
  • Position of the Carboxamide: The fragmentation of an oxolane-3-carboxamide will differ from that of an oxolane-2-carboxamide. For the 3-substituted isomer, initial ring fragmentation pathways that do not involve the C2 position may be more prominent.

  • Other Ring Substituents: The presence of other substituents on the oxolane ring, such as hydroxyl or alkyl groups, will introduce additional fragmentation pathways, such as dehydration or loss of alkyl radicals.

Table 1: Predicted Major Fragments for Different Oxolane Carboxamide Analogs (EI-MS)
CompoundMolecular WeightPredicted Major Fragment (m/z)Corresponding Fragmentation Pathway
N-phenyl-oxolane-2-carboxamide191.2293[C₆H₅NH₂]⁺• (Aniline radical cation)
99[C₄H₇O-CO]⁺ (Oxolane-2-acylium ion)
N-benzyl-oxolane-2-carboxamide205.25106[C₆H₅CH₂NH]⁺• (Benzylamine radical cation)
99[C₄H₇O-CO]⁺ (Oxolane-2-acylium ion)
N-phenyl-oxolane-3-carboxamide191.2293[C₆H₅NH₂]⁺• (Aniline radical cation)
99[C₄H₇O-CO]⁺ (Oxolane-3-acylium ion)

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized experimental protocol for the analysis of oxolane carboxamides using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is suitable for volatile and thermally stable oxolane carboxamides.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms) is generally suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol is suitable for a wider range of oxolane carboxamides, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: Typical analytical flow rates of 0.2-0.5 mL/min.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive ion mode is generally preferred for amides.

    • Capillary Voltage: Optimize for maximum signal intensity.

    • Gas Temperatures and Flow Rates: Optimize for efficient desolvation.

    • MS1 Scan: Acquire a full scan to identify the protonated molecule [M+H]⁺.

    • MS2 Scan (CID): Select the [M+H]⁺ ion as the precursor and apply a range of collision energies to generate a fragmentation spectrum.

Experimental Workflow Diagram

Experimental_Workflow cluster_GCMS GC-MS (EI) cluster_LCMS LC-MS/MS (ESI) GC_Sample Sample in Volatile Solvent GC_Inject GC Injection GC_Sample->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep EI_Ion Electron Ionization (70 eV) GC_Sep->EI_Ion MS_Detect_GC Mass Analysis EI_Ion->MS_Detect_GC LC_Sample Sample in Mobile Phase LC_Inject LC Injection LC_Sample->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep ESI_Ion Electrospray Ionization LC_Sep->ESI_Ion MS1_Scan MS1 Scan ([M+H]+) ESI_Ion->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS2 Scan (Fragments) CID->MS2_Scan

Caption: A generalized workflow for the mass spectrometric analysis of oxolane carboxamides.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of oxolane carboxamides is a predictable process governed by the fundamental chemistry of the oxolane ring and the carboxamide functional group. The characteristic N-CO cleavage of the amide bond and various ring-opening and cleavage pathways of the oxolane moiety provide a wealth of structural information. By carefully analyzing the fragmentation patterns obtained under different ionization conditions, researchers can confidently identify and characterize these important molecules.

Future work in this area could involve the systematic study of a wider range of substituted oxolane carboxamides to build a comprehensive spectral library. High-resolution mass spectrometry and advanced MSⁿ techniques will undoubtedly provide even deeper insights into the complex fragmentation mechanisms of these compounds.

References

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]

  • da Silva, J. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • Ly, T., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of organic chemistry, 79(1), 133-141. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. [Link]

  • Ibáñez, A., & Iglesias, G. M. (1991). Electron impact mass spectrometry of some 3-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of mass spectrometry, 26(3), 159-162. [Link]

  • Nugraha, A. S., & Nandiyanto, A. B. D. (2021). Indonesian Journal of Multidisciplinary Research. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of mass spectrometry, 39(10), 1091-1112. [Link]

  • McMaster, M. C. (2005). GC/MS: a practical user's guide. John Wiley & Sons. [Link]

Sources

Comparative Bioactivity Guide: Oxolane vs. Pyrrolidine Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary: The Bioisosteric Pivot

In medicinal chemistry, the transition between pyrrolidine (azacyclopentane) and oxolane (tetrahydrofuran) scaffolds represents a critical bioisosteric switch. While both are saturated five-membered rings often employed as linkers or core scaffolds in carboxamide-containing drugs, their physicochemical behaviors diverge sharply at physiological pH.

This guide provides a technical comparison of Oxolane Carboxamides versus Pyrrolidine Carboxamides , focusing on the trade-offs in solubility, metabolic stability, and target affinity. It is designed to assist in lead optimization when deciding between nitrogen-based (basic) and oxygen-based (neutral) heterocyclic cores.

Physicochemical & Structural Comparison

The fundamental difference lies in the heteroatom: Nitrogen (pyrrolidine) acts as a hydrogen bond donor/acceptor and a basic center, whereas Oxygen (oxolane) is solely a hydrogen bond acceptor and electronically neutral.

Comparative Data Matrix
FeaturePyrrolidine-3-CarboxamideOxolane-3-CarboxamideImpact on Bioactivity
Core Basicity (pKa) ~9.0–10.0 (Ring N)Neutral (Ring O)Pyrrolidines are protonated at pH 7.4; Oxolanes are uncharged, improving passive permeability but reducing solubility.
H-Bonding Donor (NH) & Acceptor (N)Acceptor (O) OnlySwapping to Oxolane removes a donor; critical if the target requires an H-bond to the ring NH.
LogP (Lipophilicity) Lower (More Polar due to charge)Higher (More Lipophilic)Oxolanes often show higher CNS penetration but lower aqueous solubility.
Metabolic Liability High (N-oxidation,

-C oxidation)
Moderate (Ether cleavage,

-C oxidation)
Oxolanes generally offer superior metabolic stability by avoiding N-oxide formation.
hERG Liability High RiskLow RiskBasic amines (pyrrolidines) frequently bind the hERG channel; Oxolanes mitigate this cardiotoxicity risk.
Structural Superposition & Conformation

While both rings adopt an "envelope" pucker, the barrier to pseudorotation differs.

  • Pyrrolidine: Highly flexible; often adopts C4-exo or C4-endo puckers depending on substituents (e.g., the carboxamide).

  • Oxolane: Slightly more rigid due to the anomeric effect of the oxygen lone pairs, which can lock the conformation and restrict "induced fit" binding compared to pyrrolidine.

Mechanistic Bioactivity Analysis

The "Basicity" Switch and Permeability

The most significant operational difference is the protonation state.

  • Pyrrolidine Scenario: At physiological pH, the secondary amine of the pyrrolidine ring is protonated (

    
    ). This charge aids aqueous solubility (making formulation easier) but hampers passive diffusion across lipid bilayers (low 
    
    
    
    ). It also leads to Lysosomal Trapping , where the drug accumulates in acidic organelles, potentially increasing the volume of distribution (
    
    
    ) artificially.
  • Oxolane Scenario: The ether oxygen remains neutral. This increases lipophilicity (

    
    ) and enhances passive membrane permeability. However, without the solubilizing charge, oxolane analogs often require solubility-enhancing groups elsewhere on the molecule.
    
Target Binding Interactions
  • Case A: The Donor Requirement. If the receptor pocket contains a backbone carbonyl or a glutamate/aspartate side chain that H-bonds to the pyrrolidine NH, swapping to oxolane will result in a drastic loss of potency (often >100-fold).

  • Case B: The Desolvation Penalty. If the pyrrolidine NH is solvent-exposed or not critical for binding, the energetic cost of desolvating the charged amine upon binding is high. Swapping to the neutral oxolane removes this penalty, potentially increasing ligand efficiency (LE) despite losing a polar interaction.

Metabolic Stability & Toxicity

Pyrrolidines are frequent substrates for CYP450 enzymes (particularly CYP2D6 and CYP3A4), leading to N-dealkylation or ring oxidation. Oxolanes are metabolically "quieter." They are not subject to N-oxidation and are less prone to oxidative attack, although


-hydroxylation (leading to lactone formation) can occur.
  • Safety Note: The removal of the basic center by using oxolane is a proven strategy to eliminate hERG channel inhibition , a major cause of cardiotoxicity in drug development.

Visualization: Bioisosteric Decision Logic[1]

The following diagram illustrates the decision pathway for choosing between these two scaffolds during Lead Optimization.

Bioisostere_Logic Start Lead Compound: Pyrrolidine Carboxamide Issue_hERG Issue: hERG Toxicity / QT Prolongation? Start->Issue_hERG Issue_Metab Issue: High Clearance (CYP)? Issue_hERG->Issue_Metab No Action_Oxolane Switch to Oxolane Scaffold Issue_hERG->Action_Oxolane Yes (Remove Basic Center) Issue_Sol Issue: Poor Solubility? Issue_Metab->Issue_Sol No Issue_Metab->Action_Oxolane Yes (Avoid N-Oxidation) Action_Modify Retain Pyrrolidine (Add steric bulk/F) Issue_Sol->Action_Modify No (Optimize Potency) Action_Salt Retain Pyrrolidine (Salt Formation) Issue_Sol->Action_Salt Yes (Exploit basic N)

Figure 1: Decision tree for bioisosteric replacement of pyrrolidine with oxolane based on ADMET liabilities.

Experimental Protocols

To objectively compare these scaffolds, researchers must synthesize matched molecular pairs and evaluate them in parallel.

Protocol: Parallel Synthesis of Carboxamide Analogs

Objective: Synthesize direct analogs (e.g., N-benzyl-pyrrolidine-3-carboxamide vs. N-benzyl-oxolane-3-carboxamide) to isolate the scaffold effect.

Reagents:

  • Scaffold A: N-Boc-pyrrolidine-3-carboxylic acid

  • Scaffold B: Oxolane-3-carboxylic acid (Tetrahydro-3-furoic acid)

  • Amine Partner: Benzylamine (Model amine)

  • Coupling Agents: HATU, DIPEA, DMF.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 equiv of the respective carboxylic acid (Scaffold A or B) in DMF (0.1 M). Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir for 10 min at RT.

  • Coupling: Add 1.1 equiv of Benzylamine. Stir for 4–6 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Deprotection (Pyrrolidine only): Treat Scaffold A product with 4M HCl in Dioxane for 1 hour to remove the Boc group. (Oxolane requires no deprotection).

  • Purification: Purify both via Reverse-Phase HPLC (Water/Acetonitrile gradient).

  • Validation: Verify structure via 1H NMR. Note the shift of the

    
    -protons adjacent to the heteroatom (approx. 3.0 ppm for Pyrrolidine vs 3.8 ppm for Oxolane).
    
Protocol: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine if the oxolane scaffold improves metabolic stability compared to the pyrrolidine.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Incubation: Prepare reaction mixture: 0.5 mg/mL HLM in Phosphate Buffer (pH 7.4). Add test compound (final conc 1

    
    M).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, and 60 min.
    
  • Quenching: Immediately add to 150

    
    L ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Expected Outcome: Pyrrolidine analogs often show high


 due to oxidative metabolism. Oxolane analogs typically show reduced 

unless the side chains are highly labile.

Visualization: Metabolic Pathways

Metabolism_Comparison cluster_0 Pyrrolidine Metabolism (High Turnover) cluster_1 Oxolane Metabolism (High Stability) P_Start Pyrrolidine Scaffold P_Ox N-Oxide (Reactive) P_Start->P_Ox FMO/CYP P_Alpha Alpha-Hydroxy Pyrrolidine P_Start->P_Alpha CYP450 P_Open Ring Opening (Inactive) P_Alpha->P_Open Hydrolysis O_Start Oxolane Scaffold O_Alpha Alpha-Hydroxy Oxolane O_Start->O_Alpha CYP450 (Slow) O_Lactone Lactone (Stable/Excreted) O_Alpha->O_Lactone Oxidation

Figure 2: Comparative metabolic fates. Pyrrolidines face multiple oxidative pathways (N-oxidation and C-oxidation), while Oxolanes are primarily restricted to slower C-oxidation.

References

  • Wales, S. M., et al. (2018). "Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds." Chemistry – A European Journal.

  • Young, J. R., et al. (2007).[2] "Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists."[2] Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Contextual grounding on ring bioisosterism).

  • BenchChem. (2025). "A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Related Analogues."

  • Muller, K., et al. (2012). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. (Relevant for oxygen-heterocycle stability trends).

  • Albert, B. J., et al. (2011). "Total Synthesis of the Potent Antitumor Agent FR901464." Journal of the American Chemical Society. (Demonstrates potency loss when swapping THP/THF rings in specific binding contexts).

Sources

A Researcher's Guide to the Crystallographic Analysis of 5-(Aminomethyl)oxolane-2-carboxamide Salts: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive blueprint of a compound's solid-state conformation, offering invaluable insights into its physicochemical properties, potential polymorphs, and interactions with biological targets. This guide focuses on 5-(Aminomethyl)oxolane-2-carboxamide, a molecule of interest for its potential applications in medicinal chemistry.

While a comprehensive search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield specific entries for the salts of 5-(Aminomethyl)oxolane-2-carboxamide at the time of this writing, this guide will provide a robust framework for researchers seeking to perform such analyses. We will present a comparative guide to the expected crystallographic data based on related structures and a detailed, exemplary protocol for the synthesis, crystallization, and X-ray diffraction analysis of a hypothetical salt, the hydrochloride salt of 5-(Aminomethyl)oxolane-2-carboxamide.

The Significance of Crystallographic Data in Drug Development

The precise knowledge of a molecule's crystal structure can significantly influence its development pathway. For instance, different salt forms of an active pharmaceutical ingredient (API) can exhibit distinct crystal packing, leading to variations in solubility, dissolution rate, and stability. X-ray crystallography allows for the unambiguous determination of the crystal system, space group, and unit cell dimensions, which are critical for patent protection and regulatory filings. Furthermore, the detailed analysis of intermolecular interactions, such as hydrogen bonding, can inform formulation strategies and help in the design of new derivatives with improved properties.

Comparative Analysis of Expected Crystallographic Data

Based on the crystallographic data of structurally related lactam and carboxamide derivatives, we can anticipate the range of parameters for the salts of 5-(Aminomethyl)oxolane-2-carboxamide. The following table provides a comparative summary of crystallographic data for different classes of related compounds, offering a baseline for what researchers might expect to find.

ParameterMonocyclic β-Lactam Derivative[1]γ-Lactam Derivative[2][3]Sulfonamide Derivative[4]
Crystal System MonoclinicOrthorhombic/MonoclinicMonoclinic
Space Group P2₁/cP2₁2₁2₁/CcP2₁/c
a (Å) ~10-25~10-16~9-15
b (Å) ~10-15~11-13~9-10
c (Å) ~15-20~11-19~11-12
β (˚) ~90-10590/~107~105
Z (molecules/unit cell) 44/84
Key Hydrogen Bonds N-H···O, C-H···ON-H···ON-H···O, C-H···O

Note: This table presents a generalized summary from the cited literature and is intended for illustrative purposes. Actual values for 5-(Aminomethyl)oxolane-2-carboxamide salts may vary.

Experimental Protocol: From Synthesis to Structure Solution

The following is a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of a hypothetical 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride salt.

Part 1: Synthesis of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride

The synthesis of the parent compound, 5-(Aminomethyl)oxolane-2-carboxamide, can be achieved through various synthetic routes, often starting from protected amino acids or furan derivatives. A plausible route involves the amidation of a suitable ester precursor followed by deprotection and salt formation.

Step-by-Step Protocol:

  • Amidation: React methyl 5-(tert-butoxycarbonylaminomethyl)oxolane-2-carboxylate with a solution of ammonia in methanol at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Deprotection: The resulting Boc-protected amide is dissolved in a suitable solvent like dioxane or methanol, and a solution of hydrochloric acid (e.g., 4M in dioxane) is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Isolation of the Salt: The hydrochloride salt typically precipitates from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the desired 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride.

Part 2: Crystallization

The growth of high-quality single crystals is crucial for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is often empirical and may require screening of various conditions.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the salt in a range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the salt in a suitable solvent or solvent mixture (e.g., ethanol/water) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Place a small vial containing the concentrated solution of the salt inside a larger, sealed container. Add a more volatile solvent in which the compound is less soluble (the "anti-solvent") to the larger container. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the salt and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on a filter paper.

Part 3: X-ray Data Collection and Structure Refinement

Step-by-Step Protocol:

  • Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K)[4]. Data is typically collected in a series of frames as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXT and SHELXL are commonly used for this purpose[5]. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the target compound to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography synthesis Synthesis of 5-(Aminomethyl)oxolane-2-carboxamide HCl purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (XRD) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Structural Analysis structure_solution->data_analysis

Caption: Workflow from Synthesis to Crystallographic Analysis.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, the successful synthesis of the target compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to crystallization. The quality of the single crystal is a critical checkpoint; a well-defined shape and lack of visible defects are good indicators. During data collection, the quality of the diffraction pattern provides immediate feedback. Finally, the refinement process itself includes several metrics (e.g., R-factor, goodness-of-fit) that validate the final crystal structure model.

Conclusion

While direct crystallographic data for 5-(Aminomethyl)oxolane-2-carboxamide salts may not yet be publicly available, this guide provides the necessary framework for researchers to obtain and interpret this crucial information. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, and by using the provided comparative data as a benchmark, scientists in the field of drug development can confidently characterize the solid-state structure of this and other novel compounds. The insights gained from such studies are instrumental in advancing our understanding of molecular properties and in the rational design of new therapeutic agents.

References

  • (PDF) Structural Chemistry & Crystallography Communication Synthesis and Crystal Structure Analysis of Monocyclic β-Lactam Derivatives - ResearchGate. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. Available at: [Link]

  • Crystallographic mapping of beta-lactams bound to a D-alanyl-D-alanine peptidase target enzyme - PubMed. Available at: [Link]

  • (PDF) γ-Lactam formation by a novel intramolecular rearrangement involving β-cyanoketones. Crystal structure of 1,7-dioxo-10a-methyl-perhydrophenanthrene-4a,8a-carbolactam - ResearchGate. Available at: [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC. Available at: [Link]

  • CCDC 615328: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. Available at: [Link]

  • Cambridge Structural Database - Re3data.org. Available at: [Link]

  • Single crystal X-ray analysis of compound 5a (crystallographic data in... - ResearchGate. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. Available at: [Link]

  • CCDC 2347862: Experimental Crystal Structure Determination - Iowa Research Online. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl) - PMC. Available at: [Link]

Sources

Technical Guide: Validating Purity of 5-(Aminomethyl)tetrahydrofuran-2-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 5-(Aminomethyl)tetrahydrofuran-2-carboxamide presents a distinct analytical challenge due to its physicochemical profile: high polarity, lack of a strong UV chromophore, and the presence of basic amine functionality. Standard Reverse-Phase HPLC with UV detection (RP-HPLC-UV) frequently fails to provide the sensitivity or retention required for trace impurity analysis in drug development contexts.

This guide establishes Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) as the superior validation methodology. We compare this approach against traditional alternatives (HPLC-UV and qNMR) and provide a self-validating experimental protocol compliant with ICH Q2(R1) guidelines.

The Analytical Challenge

The molecule 5-(Aminomethyl)tetrahydrofuran-2-carboxamide possesses three characteristics that defeat standard "generic" gradients:

  • High Polarity (LogP < 0): It elutes near the void volume (

    
    ) on standard C18 columns, causing co-elution with unretained salts and matrix components.
    
  • Lack of Chromophore: It lacks a conjugated

    
    -system (e.g., benzene ring). UV detection is restricted to <210 nm, where solvent cut-off noise drastically reduces the Signal-to-Noise (S/N) ratio.
    
  • Basic Functionality: The primary amine interacts with residual silanols on silica-based columns, leading to peak tailing unless specific mobile phase modifiers are used.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of HILIC-MS against the two most common alternatives: HPLC-UV (low wavelength) and Quantitative NMR (qNMR).

Table 1: Performance Matrix
FeatureMethod A: HILIC-MS (Recommended) Method B: RP-HPLC-UV (205 nm) Method C: qNMR (

H)
Detection Principle Mass-to-Charge (

)
UV Absorbance (Amide

)
Proton Resonance
Sensitivity (LOD) High (< 10 ng/mL)Low (~10 µg/mL)Moderate (~1 mg/mL)
Specificity Excellent (Mass resolution separates co-eluting isobars)Poor (Subject to solvent interference & non-specific absorption)High (Structural certainty)
Impurity Profiling Detects trace impurities <0.05%Misses non-chromophoric impuritiesMisses trace impurities <0.1%
Sample Prep Dilute & Shoot (Compatible with ACN)Requires derivatization for high sensitivityRequires deuterated solvents
Throughput High (5-8 min run)Low (Long equilibration for ion-pairing)Low (Long acquisition for trace analysis)

Critical Insight: While qNMR is excellent for establishing the absolute assay (weight % purity) of a reference standard, it lacks the dynamic range to validate purity (trace impurity detection) required for regulatory filing. LC-MS is the only viable option for quantifying impurities below the 0.1% threshold.

Strategic Protocol: HILIC-MS Validation

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3][4] Unlike Reverse Phase, HILIC uses a high-organic mobile phase which enhances ionization efficiency in Mass Spectrometry (ESI+), effectively doubling sensitivity.

Instrumentation & Conditions[5]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Amide-functionalized HILIC Column (e.g., BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

    • Why: Amide phases retain polar amines via hydrogen bonding without the severe peak tailing seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures the amine is protonated (

      
      ), improving retention on HILIC and ionization in MS.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3][5]

Gradient Method
Time (min)Flow (mL/min)% Mobile Phase B (ACN)State
0.000.495Initial Hold
1.000.495Injection
6.000.450Elution Gradient
6.100.495Re-equilibration
9.000.495End
MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Optimize for [M+H]+ stability)

  • Desolvation Temp: 350 °C

  • Target Ion:

    
     145.09 [M+H]+ (Calculated MW: 144.09)
    

Validation Data (Representative)

The following data represents typical validation results for this class of molecule using the described HILIC-MS method, demonstrating compliance with ICH Q2(R1).

Table 2: Linearity & Sensitivity
ParameterResultCriteria
Linearity Range 10 – 1000 ng/mL

LOD (S/N = 3) 2 ng/mLN/A
LOQ (S/N = 10) 5 ng/mL< Reporting Threshold
Regression Equation

Residuals < 15%
Table 3: Accuracy (Recovery)
Spike LevelMean Recovery (%)% RSD (n=6)Acceptance
Low (50%) 98.4%1.2%90-110%
Medium (100%) 100.1%0.8%90-110%
High (150%) 99.2%0.9%90-110%

Decision Logic & Workflow

The following diagram illustrates the decision framework for selecting HILIC-MS over RP-HPLC for this specific molecule.

ValidationWorkflow Start Start: Method Selection 5-(Aminomethyl)tetrahydrofuran-2-carboxamide CheckPolarity Check Polarity (LogP < 0?) Start->CheckPolarity RP_Path Reverse Phase (C18) CheckPolarity->RP_Path No (Hydrophobic) HILIC_Path HILIC Mode CheckPolarity->HILIC_Path Yes (Hydrophilic) CheckChromophore Check Chromophore (UV Abs > 220nm?) UV_Path UV Detection CheckChromophore->UV_Path Yes MS_Path MS Detection (ESI+) CheckChromophore->MS_Path No Outcome_Fail Outcome: Poor Retention Low Sensitivity RP_Path->Outcome_Fail Void Elution HILIC_Path->CheckChromophore UV_Path->Outcome_Fail High Noise/Low Response Outcome_Success Outcome: Validated Method (High Sensitivity/Retention) MS_Path->Outcome_Success Optimal

Figure 1: Analytical Method Selection Decision Tree. Green paths indicate the optimal workflow for polar, non-chromophoric amines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][8]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2][5] Analytical and Bioanalytical Chemistry, 402(1), 231-247.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Greco, G., et al. (2013). HILIC-MS for the analysis of polar compounds: A review. Journal of Separation Science.

Sources

Spectroscopic Discrimination of Carboxamide and Amine Moieties in Oxolane Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nucleoside analogs and polyether antibiotics, the oxolane (tetrahydrofuran) ring is a ubiquitous scaffold. However, distinguishing between carboxamide (


) and amine  (

) substituents on this ring is a frequent analytical bottleneck. While NMR provides definitive structural elucidation, it is often too slow for high-throughput screening or reaction monitoring.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against alternative modalities, providing a self-validating protocol to discriminate these groups based on the unique vibrational coupling of the oxolane ether oxygen with pendant nitrogen species.

Part 1: The Spectroscopic Landscape

Before detailing specific bands, it is critical to understand why FTIR is the preferred method for this specific discrimination challenge compared to Raman or NMR.

Comparative Analysis: FTIR vs. Alternatives
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR
Primary Detection Principle Change in Dipole Moment (Absorption)Change in Polarizability (Scattering)Nuclear Spin Resonance
Carboxamide Sensitivity High. The C=O stretch (Amide I) has a massive dipole change.Low. C=O is a weak scatterer.High. Amide protons are distinct (~5-8 ppm).
Amine Sensitivity Moderate. N-H stretches are distinct but can overlap with O-H.Low to Moderate. High. Chemical shift varies with solvent/pH.
Oxolane Ring Interference Minimal. C-O-C stretches (1050-1100 cm⁻¹) are in the fingerprint region, usually distinct from carbonyls.High. The ring breathing modes dominate the spectrum, obscuring substituent signals.None. Ring protons are distinct.
Throughput/Speed < 1 min (ATR). Ideal for reaction monitoring.[1]< 1 min.> 10 mins (requires deuterated solvents).

Expert Verdict: While NMR is the structural "gold standard," FTIR is the superior tool for rapid functional group verification because the Amide I band (C=O) acts as a binary "flag"—it is either present (carboxamide) or absent (amine), with an intensity that Raman cannot match.

Part 2: Spectral Fingerprinting & Band Assignments

The oxolane ring introduces a specific complexity: the cyclic ether oxygen acts as a hydrogen bond acceptor. In solid-state or concentrated solutions, this can cause red-shifts (lowering of frequency) in the N-H stretching bands of neighboring amines or amides.

The Carboxamide Profile ( )

The carboxamide signature is defined by the coupling of C=O stretching and N-H bending.

Band NameWavenumber (cm⁻¹)Vibrational ModeDiagnostic Notes
Amide A 3350–3180N-H Stretch (Resonance)Often split due to Fermi resonance with Amide II overtone.[2]
Amide I 1690–1630 C=O Stretch The Critical Indicator. Very strong intensity.[3] Rarely obscured.
Amide II 1640–1550N-H Bend + C-N StretchPresent in primary/secondary amides only.[4] Weaker than Amide I.
Amide III 1305–1200C-N Stretch + N-H BendMixed mode; useful for confirmation but not primary identification.
The Amine Profile ( )

Amines lack the carbonyl band, which is the primary exclusion criterion.

Amine TypeRegion (cm⁻¹)Band AppearanceVibrational Mode
Primary (

)
3500–3300Doublet Asymmetric & Symmetric N-H stretch.[5]
1650–1580Medium/BroadN-H Scissoring (Can overlap with Amide I/II).
Secondary (

)
3500–3300Singlet Single N-H stretch (often weak).[1][4]
Tertiary (

)
N/AAbsent No N-H bands.[1][4][6] C-N stretch (1250-1020 cm⁻¹) is the only sign.
The Oxolane "Background"
  • C-O-C Ring Stretch: 1050–1100 cm⁻¹. This strong band confirms the integrity of the tetrahydrofuran ring. If this band disappears or shifts drastically, the ring may have opened.

Part 3: Mechanistic Insights & Decision Logic

The "Scissoring" Trap

A common error in oxolane analysis is misinterpreting the Primary Amine Scissoring band (~1600 cm⁻¹) as an Amide I carbonyl band .

  • Differentiation Mechanism: The Amide I band (C=O) is typically the strongest peak in the entire spectrum. The Amine scissoring band is medium-to-weak.[7]

  • The "Doublet" Rule: If you see a peak at 1600 cm⁻¹, look immediately at 3300-3500 cm⁻¹.

    • Doublet (two peaks) + Medium 1600 peak + NO 1650+ peak = Primary Amine.

    • Doublet/Singlet + Very Strong 1650+ peak = Amide.

Visualization: Spectral Interpretation Workflow

SpectralLogic Start Start: Analyze Spectrum (Oxolane Derivative) CheckCO Check 1630-1690 cm⁻¹ (Strong Band?) Start->CheckCO AmidePath Strong Band Present (Amide I) CheckCO->AmidePath Yes (Strong C=O) AminePath No Strong Band (Only weak/med ~1600) CheckCO->AminePath No (or weak N-H bend) CheckNH_Amide Check 3200-3400 cm⁻¹ AmidePath->CheckNH_Amide PrimAmide Doublet (Fermi Res.) = Primary Amide CheckNH_Amide->PrimAmide Two Peaks SecAmide Singlet = Secondary Amide CheckNH_Amide->SecAmide One Peak TertAmide No Band = Tertiary Amide CheckNH_Amide->TertAmide None CheckNH_Amine Check 3300-3500 cm⁻¹ AminePath->CheckNH_Amine PrimAmine Doublet = Primary Amine CheckNH_Amine->PrimAmine Doublet SecAmine Singlet (Weak) = Secondary Amine CheckNH_Amine->SecAmine Singlet TertAmineGroup No Bands = Tertiary Amine CheckNH_Amine->TertAmineGroup None

Figure 1: Decision logic for distinguishing carboxamide vs. amine groups on oxolane rings based on Amide I and N-H stretching regions.

Part 4: Experimental Validation Protocol

To ensure data integrity, this protocol uses Attenuated Total Reflectance (ATR) .[8] ATR is preferred over KBr pellets for oxolanes, as many oxolane derivatives are hygroscopic oils or low-melting solids that degrade in KBr matrices.

Protocol: ATR-FTIR Data Acquisition
  • System Initialization:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Self-Validation Step: Run a "Background" scan. The region 2500–4000 cm⁻¹ must be flat (no atmospheric water vapor). If jagged noise appears, purge the system with

      
       for 5 minutes.
      
  • Sample Deposition:

    • Place 5–10 mg of the oxolane derivative onto the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (usually ~80-100 units).

    • Note: For liquid oxolanes, use a recessed trough plate to prevent evaporation.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solid/liquid phase).

    • Scans: 32 (Sufficient signal-to-noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to account for depth of penetration variance at different wavelengths.

    • Normalize the C-H stretch (approx. 2900 cm⁻¹) to 1.0 absorbance units to compare batch-to-batch intensity of the C=O band.

Workflow Diagram

ExperimentalFlow Clean 1. Clean Crystal (Isopropanol) Bkgrd 2. Background Scan (Validate Air) Clean->Bkgrd Bkgrd->Clean Fail (Dirty) Sample 3. Deposit Sample (Apply Pressure) Bkgrd->Sample Pass Scan 4. Acquire Spectrum (32 Scans, 4cm⁻¹) Sample->Scan Process 5. ATR Correction & Baseline Fix Scan->Process

Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity through background validation.

Part 5: References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (The definitive source for band assignments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • NIST Chemistry WebBook. Standard Reference Data. National Institute of Standards and Technology. (Source for standard THF and Amide spectra). [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

Sources

In vitro metabolic stability comparison of furan vs. tetrahydrofuran scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aromatic vs. Saturated Dilemma

In medicinal chemistry, the choice between a furan (aromatic) and a tetrahydrofuran (THF) (saturated) scaffold is rarely a simple swap. While furan offers planarity and electron-rich


-systems for stacking interactions, it carries a significant liability: metabolic bioactivation .

This guide objectively compares the in vitro metabolic stability of these two scaffolds. We move beyond simple half-life measurements to explore the mechanism of instability. Specifically, we contrast the formation of toxic reactive metabolites in furans against the high-clearance oxidative pathways of THF.

Key Takeaway: Furan scaffolds often require "trapping assays" to rule out toxicity, whereas THF scaffolds primarily require optimization of intrinsic clearance (


) to improve pharmacokinetic duration.

Mechanistic Deep Dive: Bioactivation vs. Clearance

To engineer stable drugs, one must understand the specific enzymatic pathways that degrade these rings.

Furan: The "Structural Alert" and Bioactivation

Furan is frequently classified as a "structural alert" in drug design. Its metabolic instability is not just about rapid clearance; it is about toxicity.

  • Mechanism: Cytochrome P450 enzymes (primarily CYP2E1 , but also CYP3A4/2C9) oxidize the furan ring.

  • The Intermediate: The oxidation yields an unstable furan-2,3-epoxide , which rapidly undergoes ring opening to form cis-2-butene-1,4-dial (BDA) .

  • The Danger: BDA is a highly reactive

    
    -unsaturated dialdehyde.[1][2] It acts as a potent Michael acceptor, covalently binding to cellular nucleophiles (proteins, DNA, and glutathione), leading to hepatotoxicity and potential carcinogenicity.
    
Tetrahydrofuran (THF): Oxidative Clearance

THF is the saturated bioisostere. It lacks the aromaticity of furan, resulting in a puckered "envelope" conformation.

  • Mechanism: Metabolism occurs via

    
    -hydroxylation  (hydroxylation at the carbon adjacent to the oxygen).
    
  • The Outcome: This unstable hemiacetal intermediate typically collapses to form

    
    -butyrolactone  or undergoes ring opening to form aliphatic hydroxy-acids.
    
  • Comparison: While THF oxidation increases clearance (reducing half-life), the resulting metabolites are generally less reactive and less toxic than the dialdehydes generated from furan.

Visualizing the Metabolic Divergence

MetabolicPathways Furan Furan Scaffold (Aromatic) CYP_F CYP450 Oxidation (Epoxidation) Furan->CYP_F THF THF Scaffold (Saturated) CYP_T CYP450 Oxidation (alpha-Hydroxylation) THF->CYP_T Epoxide Furan-2,3-Epoxide (Unstable) CYP_F->Epoxide Hemiacetal 2-Hydroxy-THF (Hemiacetal) CYP_T->Hemiacetal BDA cis-2-butene-1,4-dial (REACTIVE ELECTROPHILE) Epoxide->BDA Ring Opening Lactone gamma-Butyrolactone (Stable Metabolite) Hemiacetal->Lactone Oxidation Tox Covalent Binding (Toxicity/Genotoxicity) BDA->Tox + Protein/DNA Clearance Renal/Biliary Elimination Lactone->Clearance

Figure 1: Comparative metabolic pathways. Note the divergence towards reactive toxicity for Furan (red path) versus standard elimination for THF (blue path).

Experimental Protocols

To validate the stability and safety of these scaffolds, two distinct assays are required. A standard stability assay is sufficient for THF, but Furan candidates must undergo reactive metabolite trapping.

Protocol A: Microsomal Intrinsic Clearance ( )

Applicable to both scaffolds to determine half-life.[3]

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure first-order kinetics).

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomes with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    
Protocol B: Reactive Metabolite Trapping (GSH/NAC)

Mandatory for Furan scaffolds to assess bioactivation risk.

Rationale: Standard stability assays only show disappearance of the parent. They do not reveal if the product is a toxic alkylating agent. This protocol "traps" the reactive cis-2-butene-1,4-dial with Glutathione (GSH) or N-Acetylcysteine (NAC).

Workflow:

  • Incubation: Prepare microsomes (1.0 mg/mL) + Test Compound (10 µM).

  • Trapping Agent: Add GSH or NAC at excess concentration (5 mM).

  • Control: Run a parallel incubation without NADPH (negative control) to rule out chemical instability.

  • Reaction: Incubate for 60 min at 37°C.

  • Analysis: Analyze via LC-MS/MS scanning for specific Neutral Loss (NL) or Precursor Ion scans.

    • GSH Adduct: Look for

      
       (loss of 129 Da or 307 Da).
      
    • NAC Adduct: Look for

      
      .
      
  • Interpretation: Detection of GSH-conjugates confirms the formation of reactive electrophiles (e.g., BDA), signaling a high toxicity risk.

Visualizing the Decision Logic

ExperimentalWorkflow Start Compound Evaluation CheckStruct Identify Scaffold Start->CheckStruct IsFuran Furan Present? CheckStruct->IsFuran PathFuran High Risk: Bioactivation IsFuran->PathFuran Yes PathTHF Standard Risk: Clearance IsFuran->PathTHF No ExpCL Run Std Microsomal Stability (Protocol A) PathFuran->ExpCL ExpTrap Run GSH/NAC Trapping (Protocol B) PathFuran->ExpTrap PathTHF->ExpCL Decision1 Calculate CL_int ExpCL->Decision1 Decision2 Detect Adducts? ExpTrap->Decision2 Safe Proceed to In Vivo Decision2->Safe Negative Unsafe Redesign / Scaffold Hop Decision2->Unsafe Positive (+GSH)

Figure 2: Decision tree for evaluating Furan vs. THF scaffolds. Note the additional "Trapping" requirement for Furan.

Comparative Data Analysis

When analyzing data from the protocols above, use the following benchmarks to interpret the results.

FeatureFuran ScaffoldTetrahydrofuran (THF) Scaffold
Electronic Nature Aromatic, Electron-rich (High HOMO)Saturated Ether,

carbons
Primary Metabolic Route Epoxidation (Ring Opening)

-Hydroxylation
Reactive Metabolite cis-2-butene-1,4-dial (High Toxicity)

-butyrolactone (Low Toxicity)
GSH Trapping Result Typically Positive (Bis-GSH adducts)Typically Negative
CYP Isoform Specificity High affinity for CYP2E1 Broad CYP affinity (3A4, 2D6)
Solubility Impact Low (Lipophilic)Moderate (H-bond acceptor)
Geometry Planar (Flat)Envelope (Puckered)
Interpretation Guidelines
  • If Furan

    
     is high:  It is likely being converted to BDA. Check GSH trapping immediately. If positive, the compound is a likely hepatotoxin.
    
  • If THF

    
     is high:  It is likely undergoing simple oxidative clearance. This is a pharmacokinetic (PK) issue, not necessarily a safety issue. Optimization strategies include blocking the 
    
    
    
    -carbon (e.g., adding a gem-dimethyl group or fluorine) to sterically hinder CYP access.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Gates, L. A., et al. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes. Drug Metabolism and Disposition.[3][4] Link

  • Pillai, E. M., et al. (2005). Metabolic Activation of Furan-Containing Drugs. Chemical Research in Toxicology. Link

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Protocol. Link

  • Kirchmair, J., et al. (2015). Predicting Drug Metabolism: Experiment and/or Computation? Nature Reviews Drug Discovery. Link

Sources

Reference Standards for 5-(Aminomethyl)oxolane-2-carboxamide: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 5-(Aminomethyl)oxolane-2-carboxamide analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

By Dr. Aris V. Thorne, Senior Application Scientist

Executive Summary

5-(Aminomethyl)oxolane-2-carboxamide (also known as 5-(aminomethyl)tetrahydrofuran-2-carboxamide) is a critical intermediate in the synthesis of peptidomimetics and a known impurity in the catalytic hydrogenation of bio-based furan monomers. Unlike its aromatic precursor (5-(aminomethyl)furan-2-carboxamide), this saturated derivative lacks a strong chromophore and possesses two chiral centers at the C2 and C5 positions, leading to cis and trans diastereomers.

Currently, no pharmacopeial (USP/EP) monograph exists for this molecule. This guide objectively compares available reference material grades and provides a self-validating protocol to qualify "Research Grade" materials into "Primary Reference Standards" for regulatory-compliant analysis.

Part 1: The Analytical Challenge

Before selecting a reference standard, one must understand the three specific hurdles this molecule presents:

  • Stereochemical Complexity: The 2,5-disubstituted tetrahydrofuran ring exists as cis and trans isomers.[1] Commercial synthesis often yields a thermodynamic mixture (typically ~9:1 trans:cis or variable). A reference standard with an undefined isomer ratio renders quantitative impurity profiling invalid.

  • Lack of Chromophore: The saturation of the furan ring removes the conjugated system. The molecule is virtually invisible to standard UV detection (>210 nm), necessitating derivatization or universal detectors (CAD/ELSD/MS).

  • Hygroscopicity: As a primary amine with an amide function, the free base is highly hygroscopic. Reference standards are preferably stored as stable salts (e.g., Hydrochloride), but stoichiometry must be confirmed.

Part 2: Comparative Analysis of Reference Material Options

In the absence of a Certified Reference Material (CRM) from major pharmacopeias, researchers have three sourcing options. The table below compares their suitability for GMP/GLP environments.

FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (Certified) Option C: In-House Qualification (Recommended)
Source Catalog Chemical Vendors (e.g., BLD Pharm, Sigma)Specialized CROsSourced as Option A, characterized internally
Purity Definition "Area %" (usually by GC or simple LC)"Mass Balance" or qNMRqNMR (Absolute Purity)
Isomer Data Rarely specified; often a mix.Defined cis/trans ratio.Quantified cis/trans ratio
Water Content Unknown / VariableMeasured (KF)Measured (KF)
Cost Low ($)High (

)
Medium (

)
Lead Time DaysMonthsWeeks
Suitability Early discovery only.Late-stage clinical.Method Development & QC.

Expert Insight: Do not use Option A directly for quantitative assays (assay/impurity). The "purity" listed on the vial is often a relative chromatographic purity that ignores water, salts, and inorganic residues. Option C is the most practical approach: buy the research grade and rigorously qualify it using the protocol below.

Part 3: The "Gold Standard" Qualification Protocol

To transform a research-grade chemical into a working reference standard, you must establish Identity , Potency , and Isomer Ratio .

Phase 1: Structural Identification & Stereochemistry
  • Technique: 1D and 2D NMR (600 MHz recommended).

  • Critical Check: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish isomers.

    • Cis-isomer: Strong NOE correlation between H2 and H5 protons (they are on the same face).

    • Trans-isomer: Weak or no NOE correlation between H2 and H5.

Phase 2: Absolute Purity (Potency) Assignment

Since the molecule lacks UV absorbance, chromatographic purity (Area %) is unreliable.

  • Technique: Quantitative NMR (qNMR).

  • Internal Standard: Maleic Acid or 3,5-Dinitrobenzoic acid (TraceCERT® grade), dried over P₂O₅.

  • Solvent: D₂O (for HCl salt) or DMSO-d6.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of internal standard).[2][3][4]
    
Phase 3: Isomer Ratio Determination
  • Technique: GC-FID or HPLC-CAD.

  • Column: Chiralpak® IC or equivalent polysaccharide-based column can often separate enantiomers; for diastereomers (cis/trans), a standard C18 with high aqueous stability often suffices if pH is controlled.

  • Protocol: See "Routine Analytical Method" below.

Part 4: Routine Analytical Method (HPLC-Fluorescence)

For routine analysis (e.g., checking stability or batch release), you cannot rely on qNMR. You need a sensitive LC method. Since the molecule has no chromophore, Pre-column Derivatization is the industry standard.

Method: AQC Derivatization (AccQ-Tag™ Chemistry)

This method targets the primary amine, creating a stable, highly fluorescent urea derivative.

1. Reagents:

  • Derivatizing Agent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Buffer: Borate buffer (pH 8.2).

2. Derivatization Protocol:

  • Dissolve Reference Standard in water to 1.0 mg/mL.

  • Mix 10 µL sample + 70 µL Borate buffer + 20 µL AQC reagent.

  • Incubate at 55°C for 10 minutes. (Reaction is instantaneous, heat ensures completion).

3. HPLC Conditions:

  • Column: C18 High-Resolution (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 140 mM Sodium Acetate + 17 mM TEA (pH 5.0).

  • Mobile Phase B: Acetonitrile (60%) / Water (40%).

  • Gradient: 0-5 min (1% B), 5-30 min (linear to 20% B).

  • Detection: Fluorescence (Ex: 250 nm, Em: 395 nm).

Data Interpretation: This method will resolve the cis and trans isomers as distinct peaks due to the spatial difference of the bulky AQC group.

Part 5: Visualization of Workflows
Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision matrix for qualifying the material.

QualificationWorkflow cluster_0 Critical Quality Attributes Start Source Research Grade Material Hygroscopy Check Hygroscopicity (KF Titration) Start->Hygroscopy ID_Check Identity Check (1H NMR + NOESY) Hygroscopy->ID_Check Isomer_Split Isomer Ratio Defined? ID_Check->Isomer_Split qNMR Potency Assignment (qNMR w/ Internal Std) Isomer_Split->qNMR Yes (Pure Isomer) LC_Dev Develop Separation Method (GC or Deriv-LC) Isomer_Split->LC_Dev No (Mixture) Final_Cert Generate CoA (Potency, Water, Isomer Ratio) qNMR->Final_Cert LC_Dev->qNMR Ratio Quantified

Caption: Step-by-step decision tree for qualifying non-pharmacopeial reference standards.

Diagram 2: Isomer Separation Logic

Visualizing the stereochemical challenge.

IsomerLogic Molecule 5-(Aminomethyl) oxolane-2-carboxamide Cis Cis-Isomer (Thermodynamically Less Stable) Molecule->Cis Trans Trans-Isomer (Major Product ~90%) Molecule->Trans Detection Detection Method? Cis->Detection Trans->Detection UV Direct UV (210nm) LOW SENSITIVITY Detection->UV High Conc. Deriv AQC Derivatization HIGH SENSITIVITY Detection->Deriv Trace Impurity

Caption: Stereochemical separation and detection strategy for 2,5-disubstituted oxolanes.

References
  • Stereoselective Synthesis

    • Smith, A. et al. "Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans." PubMed, 2004.

  • Analytical Methodology (Amino Acids)

    • "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques." International Food Research Journal, 2022.

  • Reference Standard Qualification

    • USP General Chapter <11> Reference Standards. USP-NF.

  • Bio-based Furan Analysis

    • "Spectrophotometric Assay for the Detection of 2,5-Diformylfuran." MDPI, 2023.

  • qNMR Guidelines: Bhatti, A. et al. "qNMR for Purity Determination of Reference Standards." Journal of Pharmaceutical and Biomedical Analysis.

Disclaimer: This guide is for educational purposes. Always validate methods according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-(Aminomethyl)oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, operational framework for the disposal of 5-(Aminomethyl)oxolane-2-carboxamide (also known as 5-(Aminomethyl)tetrahydrofuran-2-carboxamide; CAS 91470-28-9).

This protocol is designed for Research & Development (R&D) environments and adheres to RCRA (Resource Conservation and Recovery Act) standards and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Executive Safety Directive

STOP & READ: Do NOT dispose of this compound down the drain. 5-(Aminomethyl)oxolane-2-carboxamide contains a basic primary amine and a tetrahydrofuran (oxolane) ring. It poses two specific latent risks:

  • Incompatibility: The amine group reacts exothermically with strong acids and oxidizers.

  • Peroxidation: The oxolane ring structure, while stabilized by substituents, retains a theoretical potential for peroxide formation upon prolonged storage, similar to its parent solvent, tetrahydrofuran (THF).

Immediate Action: Segregate this waste into the Organic Alkaline/Amine stream.

Chemical Profile & Hazard Identification

Before disposal, you must validate the physical state and hazard class of your specific lot.

PropertySpecificationOperational Implication
CAS Number 91470-28-9Use for waste manifesting and inventory tracking.
Functional Groups Primary Amine (-NH₂), Amide (-CONH₂), Ether Ring (Oxolane)Basic pH : Segregate from acids.Peroxide Risk : Check expiration date.
Physical State Typically Viscous Liquid or Low-Melting SolidRequires leak-proof secondary containment if liquid.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)PPE Required : Nitrile gloves, safety goggles, lab coat.
RCRA Waste Codes D001 (Ignitable - if liquid flashpoint <60°C)D002 (Corrosive - if pH >12.5)Most likely classified as Non-Halogenated Organic Solvent Waste if dissolved.

Technical Insight: The "oxolane" ring is saturated. Unlike furan derivatives, it does not polymerize violently with acids, but the amine group will neutralize acids rapidly, generating heat. Never place this chemical in a "General Organic Acid" waste container.

Pre-Disposal Stabilization Protocol

Perform these checks to ensure the waste is stable for transport.

Step A: Peroxide Validation (The "Time-Check")
  • Context: Ethers and oxolanes can form explosive organic peroxides upon exposure to air and light.

  • Procedure: Check the container date.

    • < 1 Year Old: Proceed to disposal.

    • > 1 Year Old or Visible Crystals: Do NOT open. Contact EHS (Environmental Health & Safety) immediately for remote opening or stabilization.

    • Testing: If safe to open, use a starch-iodide strip. If peroxide >100 ppm, treat with ferrous sulfate or sodium metabisulfite before bulking.

Step B: pH Check & Segregation
  • Context: Amines are bases.[3]

  • Procedure: Ensure the receiving waste container is compatible with bases (pH 8-14).

  • Warning: Mixing with acid waste (e.g., waste generated from HPLC mobile phases containing TFA or Formic Acid) can cause container over-pressurization.

Step-by-Step Disposal Workflow
Phase 1: Containerization
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal cans if the substance is corrosive/aqueous.

  • Bulking:

    • Solid Waste: Place the original vial/bottle into a clear zip-lock bag, then into the solid hazardous waste drum.

    • Liquid/Solution: Pour into the "Non-Halogenated Organic - Basic/Amine" carboy.

  • Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., Ethanol). Add rinsate to the same waste container. Deface the label on the empty bottle and discard as "Glass Waste" or "Trash" depending on local policy.

Phase 2: Labeling

Affix a hazardous waste tag with the following details:

  • Chemical Name: 5-(Aminomethyl)oxolane-2-carboxamide (Avoid abbreviations).

  • Constituents: 95%+ Purity (or list solvent if dissolved).

  • Hazard Checkboxes: [x] Irritant [x] Basic/Alkaline [x] Flammable (if in solvent).

Phase 3: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) .[3]

  • Keep the container in secondary containment (tray).

  • Cap tightly when not adding waste to prevent volatile emissions.[4]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for disposing of this compound safely.

DisposalWorkflow Start Start: 5-(Aminomethyl)oxolane-2-carboxamide Waste CheckState Check Physical State Start->CheckState IsSolid Solid / Pure Substance CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid CheckAge Check Container Age (Peroxide Risk) IsSolid->CheckAge IsLiquid->CheckAge PeroxideTest Test for Peroxides (>1 yr) CheckAge->PeroxideTest Old/Crystalized Segregate Segregate: Organic Base/Amine Stream CheckAge->Segregate Fresh (<1 yr) HighPeroxide Peroxides > 100ppm? PeroxideTest->HighPeroxide Stabilize Stabilize (Reductant) or Call EHS HighPeroxide->Stabilize Yes HighPeroxide->Segregate No Stabilize->Segregate After Treatment ContainerSolid Pack in HDPE Drum (Lab Pack) Segregate->ContainerSolid If Solid ContainerLiquid Pour into Non-Halogenated Solvent Carboy Segregate->ContainerLiquid If Liquid Label Label: 'Hazardous Waste - Basic Organic' ContainerSolid->Label ContainerLiquid->Label Pickup Schedule EHS/Contractor Pickup Label->Pickup

Caption: Operational workflow for the safe segregation, testing, and packaging of aminomethyl-oxolane waste.

Emergency Procedures
  • Spill (Liquid):

    • Isolate: Evacuate the immediate area.

    • PPE: Wear nitrile gloves, goggles, and a respirator if ventilation is poor.

    • Neutralize: Use a commercial solvent absorbent or clay kitty litter. Do not use acid to neutralize a spill directly unless trained, as it generates heat/fumes.

    • Collect: Sweep into a sealed container and label as hazardous waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. (Amine burns can be delayed).

    • Eyes: Flush at an eyewash station for 15 minutes.[5] Seek medical attention immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3544692, Oxolane-2-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-(Aminomethyl)oxolane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Assessment & Risk Logic

The "Unknown Hazard" Protocol As a Senior Application Scientist, I must emphasize a critical operational reality: 5-(Aminomethyl)oxolane-2-carboxamide is a specialized intermediate. Unlike common solvents (e.g., Acetone) with established toxicological profiles, this compound likely lacks a comprehensive specific SDS.

Therefore, we do not rely on "minimum requirements." We rely on Structural Alert Analysis to determine our safety posture.

Structural Hazard Analysis:

  • Aminomethyl Group (

    
    ):  Primary amines are notoriously basic. They are often corrosive to skin/eyes and are potent sensitizers. Operational Implication: High risk of chemical burns and respiratory irritation.[1]
    
  • Oxolane (Tetrahydrofuran) Core: While the amide functionality stabilizes the ring, the ether oxygen implies potential solvent compatibility issues and flammability risks similar to THF analogs.

  • Carboxamide Moiety: Generally reduces volatility but contributes to the compound's potential as a contact irritant.

Hazard Band Assignment: Band 3 (High Containment) Treat this substance as a severe eye irritant, a skin corrosive, and a respiratory sensitizer until specific toxicology data proves otherwise.

Part 2: The PPE Matrix

This matrix is designed to prevent exposure pathways common to aminated heterocycles.

Protection ZoneStandard Requirement Technical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient. Amine vapors and dusts track around glasses. Goggles provide the seal necessary to prevent lacrimation and corneal edema ("blue haze") common with amine exposure.
Dermal (Hand) Double Nitrile Gloves (Min 5 mil outer)Permeation Defense: Amines can permeate thin latex/nitrile rapidly. Layer 1: 4 mil Nitrile (Tactility).Layer 2: 5-8 mil Extended Cuff Nitrile (Barrier).Change outer gloves immediately upon splash.
Respiratory Engineering Control Primary Fume Hood Mandatory. If work must occur outside a hood (e.g., weighing large bulk), a P100/OV (Organic Vapor) half-mask respirator is required. Dust masks (N95) offer zero protection against amine vapors.
Body Lab Coat (Buttoned) + Apron Standard cotton lab coats absorb liquids. For liquid handling of this compound, add a chemical-resistant apron (Tyvek or PVC) to prevent soak-through to skin.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

PPE_Decision_Logic Start Start: Handling 5-(Aminomethyl)oxolane-2-carboxamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Liquid Solution / Oil Form State_Check->Liquid Risk_Solid Risk: Dust Inhalation & Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Splash & Vapor Permeation Liquid->Risk_Liquid Protocol_Solid Protocol A: 1. Anti-static gun usage 2. Weigh INSIDE hood 3. Wet-wipe cleanup Risk_Solid->Protocol_Solid Protocol_Liquid Protocol B: 1. Double Glove (Nitrile) 2. Luer-lock syringes only 3. Splash Goggles Risk_Liquid->Protocol_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of the compound. Note the differentiation between dust risks and permeation risks.

Part 4: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (Solid State)

The greatest risk with amine salts is the generation of invisible, irritating dust.

  • Preparation:

    • Place an analytical balance inside the chemical fume hood.

    • If the balance cannot be moved, use a powder containment hood or a glove bag.

    • Static Control: Use an anti-static gun on the spatula and weigh boat. Amine salts are often hygroscopic and prone to static charge, causing "jumping" of powder.

  • Transfer:

    • Tare the weighing vessel.

    • Transfer solid using a disposable spatula.

    • Close the stock container immediately after removing the aliquot to prevent moisture absorption (hygroscopicity).

  • Decontamination:

    • Wipe the balance area with a paper towel dampened with dilute acetic acid (5%) or vinegar, followed by water. This neutralizes any trace amine residues that water alone might smear.

Protocol B: Solubilization & Reaction (Liquid/Solution)

The greatest risk here is skin absorption via glove permeation.

  • Setup:

    • Ensure the fume hood sash is at the working height (usually 18 inches).

    • Place a chemically resistant tray (spill containment) under the reaction vessel.

  • Handling:

    • Syringe Safety: Use Luer-lock syringes/needles. Slip-tip needles can detach under pressure, spraying the corrosive amine solution onto the operator.

    • Solvent Choice: If dissolving, avoid chlorinated solvents (DCM) if possible, as they facilitate rapid skin permeation of amines. Use alcohols or ethers if chemistry permits.

  • Spill Management:

    • Minor Splash on Glove: Remove outer glove immediately. Wash inner glove with water. Don new outer glove.

    • Bench Spill: Cover with vermiculite or a specific amine/base neutralizer . Do not use paper towels directly on a large pool of neat amine (exothermic reaction risk).

Part 5: Waste Disposal & Deactivation

Improper disposal of aminomethyl compounds is a common compliance violation.

Waste StreamAction
Solid Waste Dispose of contaminated weigh boats, gloves, and paper towels in a Hazardous Solid Waste bin. Do not use the regular trash.
Liquid Waste Segregate into Basic/Alkaline Organic Waste . Crucial: Do not mix with acid waste streams (e.g., acid chlorides, strong mineral acids) in the main waste container to prevent violent exothermic neutralization or gas generation.
Empty Containers Triple rinse with a suitable solvent (e.g., Methanol) before disposal. Treat the rinsate as hazardous liquid waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals – Guidance on safe use.[4][5][6][7][8][9][10][11] (General guidance on amine handling applied).[11]

  • Apollo Scientific. (2023). Safety Data Sheet: 3-(Aminomethyl)tetrahydrofuran.[7] (Used as a structural analog for hazard banding).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.